molecular formula C27H38O4 B1237201 Azafrin CAS No. 507-61-9

Azafrin

Numéro de catalogue: B1237201
Numéro CAS: 507-61-9
Poids moléculaire: 426.6 g/mol
Clé InChI: NYWCITDWPAZNBU-DYISAODMSA-N
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Description

Azafrin (CAS 507-61-9) is a natural carotenoid compound found in the ethnodrug Ye-Can-Dou-Gen, derived from the plant Centranthera grandiflora Benth . Research indicates that this compound exhibits significant cardioprotective effects in rat models, showing potential for the prophylaxis and treatment of ischemic heart diseases . Its mechanism of action is associated with the activation of the Nrf2-ARE signaling pathway, a critical regulator of cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes, such as HO-1 and NQO1, helping to counteract oxidative insults in H9c2 cells and in models of myocardial infarction and myocardial ischemia-reperfusion injury . As a potent natural antioxidant, this compound represents a promising research compound for investigating pathways related to oxidative stress and cardioprotection. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-15-[(1R,2R)-1,2-dihydroxy-2,6,6-trimethylcyclohexyl]-4,9,13-trimethylpentadeca-2,4,6,8,10,12,14-heptaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4/c1-21(11-7-8-12-22(2)15-16-24(28)29)13-9-14-23(3)17-20-27(31)25(4,5)18-10-19-26(27,6)30/h7-9,11-17,20,30-31H,10,18-19H2,1-6H3,(H,28,29)/b8-7+,13-9+,16-15+,20-17+,21-11+,22-12+,23-14+/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWCITDWPAZNBU-DYISAODMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC1(C(CCCC1(C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C(=O)O)/C=C/C=C(\C)/C=C/[C@@]1([C@](CCCC1(C)C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878674
Record name Azafrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-61-9
Record name (2E,4E,6E,8E,10E,12E,14E)-15-[(1R,2R)-1,2-Dihydroxy-2,6,6-trimethylcyclohexyl]-4,9,13-trimethyl-2,4,6,8,10,12,14-pentadecaheptaenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507-61-9
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Record name Azafrin
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Record name Azafrin
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Record name 2,4,6,8,10,12,14-Pentadecaheptaenoic acid, 15-[(1R,2R)-1,2-dihydroxy-2,6,6-trimethylcyclohexyl]-4,9,13-trimethyl-, (2E,4E,6E,8E,10E,12E,14E)
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Record name AZAFRIN
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Foundational & Exploratory

The Biosynthesis Pathway of Azafrin in Escobedia grandiflora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azafrin, an apocarotenoid pigment, is the principal coloring agent found in the roots of Escobedia grandiflora, a hemiparasitic plant native to Central and South America. Traditionally used as a food colorant and in folk medicine, this compound has garnered scientific interest for its potential therapeutic properties, including antioxidant and cardioprotective effects. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in Escobedia grandiflora, summarizing the latest research findings. It details the key enzymatic steps, presents quantitative gene expression data, outlines experimental methodologies, and provides a visual representation of the metabolic pathway.

Introduction

Escobedia grandiflora Kuntze (Orobanchaceae) is a medicinal hemiparasite that accumulates high levels of the orange pigment this compound in its roots.[1] this compound is an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids.[2] Research indicates that this compound is likely derived from the cleavage of β-carotene.[1][2] The accumulation of this compound is particularly significant at the haustorium-host root interface, suggesting a potential role in the plant's parasitic interaction with its host.[2] This guide focuses on the molecular and cellular insights into its biosynthesis, providing a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Escobedia grandiflora is believed to originate from the general carotenoid pathway, with β-carotene as the key precursor. The pathway involves a series of enzymatic reactions, with the crucial step being the oxidative cleavage of the carotenoid backbone by a specific carotenoid cleavage dioxygenase (CCD). Based on transcriptome analysis and comparative studies, a putative pathway has been proposed.

The key steps are as follows:

  • Isomerization of β-carotene: The pathway is thought to begin with the isomerization of all-trans-β-carotene to 9-cis-β-carotene. This initial step is catalyzed by a β-carotene isomerase, likely an enzyme homologous to DWARF27 (D27). Transcripts encoding D27 have been identified in the roots of Escobedia grandiflora, supporting this initial conversion.

  • Cleavage of the Carotenoid Backbone: The central and defining step in this compound biosynthesis is the oxidative cleavage of the C40 carotenoid precursor. Transcriptomic evidence strongly suggests that this reaction is catalyzed by a carotenoid cleavage dioxygenase (CCD). Specifically, research points towards a CCD enzyme that is distinct from CCD7 (which is typically involved in strigolactone biosynthesis) and shows higher similarity to CCD4 enzymes. This cleavage event is hypothesized to generate the characteristic C27 backbone of this compound.

  • Subsequent Modification Steps: Following the initial cleavage, a series of downstream modifications, likely involving oxidations and other enzymatic transformations, are required to produce the final this compound molecule. The exact nature and sequence of these modifications are still under investigation.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound from its precursor, β-carotene.

Azafrin_Biosynthesis cluster_carotenoid General Carotenoid Pathway cluster_this compound This compound Biosynthesis in Escobedia grandiflora GGPP Geranylgeranyl diphosphate Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene β-carotene β-carotene Lycopene->β-carotene 9-cis-β-carotene 9-cis-β-carotene β-carotene->9-cis-β-carotene DWARF27 (D27) (Isomerase) Apocarotenoid_intermediate Apocarotenoid Intermediate 9-cis-β-carotene->Apocarotenoid_intermediate CCD4-like (Carotenoid Cleavage Dioxygenase) This compound This compound Apocarotenoid_intermediate->this compound Further Modifications (e.g., Oxidation)

Proposed biosynthetic pathway of this compound in Escobedia grandiflora.

Quantitative Data: Gene Expression Analysis

Transcriptome analysis of Escobedia grandiflora roots has identified several candidate genes involved in the this compound biosynthesis pathway. The expression levels of these genes, measured in Fragments Per Kilobase of transcript per Million mapped reads (FPKM), provide quantitative insight into the transcriptional activity related to this compound production. The table below summarizes the transcript abundance for key enzymes in the proposed pathway.

Gene/EnzymeAbbreviationTranscript IDFPKM Value
Phytoene synthasePSYDN10795_c0_g1_i115.3
Phytoene desaturasePDSDN10091_c0_g1_i122.7
ζ-carotene desaturaseZDSDN10023_c0_g1_i145.1
Lycopene β-cyclaseLCYBDN11145_c0_g1_i110.4
β-carotene isomeraseDWARF27 (D27)DN10619_c0_g1_i139.0
Carotenoid cleavage dioxygenase 4 (homolog 1)CCD4DN10037_c0_g1_i121.3
Carotenoid cleavage dioxygenase 4 (homolog 2)CCD4DN10037_c0_g2_i111.2

Data adapted from Cardona-Medina et al. (2022).

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of metabolic, transcriptomic, and cytological analyses. While detailed, step-by-step protocols are often found in the supplementary materials of the primary research articles, this section outlines the general methodologies employed.

This compound Extraction and Quantification (Metabolic Analysis)

A general protocol for the extraction and analysis of this compound from plant material is as follows:

  • Sample Preparation: Lyophilized and pulverized root tissue of Escobedia grandiflora is used for extraction.

  • Extraction: this compound is extracted using a suitable solvent, such as methanol (B129727) or an acetone/methanol mixture, often with sonication to improve efficiency.

  • Purification: The crude extract may be purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.

  • Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the standard method for this compound quantification.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid) is employed for separation.

    • Detection: this compound is detected by its characteristic UV-Vis absorbance spectrum.

Transcriptome Analysis (RNA-seq)

The identification of candidate genes involved in this compound biosynthesis relies on RNA sequencing.

  • RNA Extraction: Total RNA is extracted from the roots of Escobedia grandiflora using a commercial kit, followed by quality assessment.

  • Library Preparation: mRNA is enriched and fragmented, followed by cDNA synthesis and adapter ligation to prepare sequencing libraries.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina).

  • De novo Assembly: Since a reference genome for Escobedia grandiflora may not be available, a de novo transcriptome assembly is performed using software like Trinity to reconstruct the transcripts.

  • Functional Annotation: The assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Gene Ontology) to predict their functions.

  • Gene Expression Analysis: The abundance of each transcript is quantified (e.g., in FPKM) to identify genes that are highly expressed in this compound-accumulating tissues.

Gene Expression Validation (qRT-PCR)

Quantitative real-time PCR is used to validate the expression patterns of candidate genes identified through RNA-seq.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA.

  • Primer Design: Gene-specific primers are designed for the candidate genes and a stable reference gene (e.g., actin) for normalization.

  • qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix in a real-time PCR system.

  • Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct (ΔΔCt) method.

Experimental Workflow Diagram

Experimental_Workflow cluster_metabolic Metabolic Analysis cluster_transcriptomic Transcriptomic Analysis cluster_validation Gene Expression Validation Plant_Material Escobedia grandiflora Root Tissue Extraction Solvent Extraction Plant_Material->Extraction RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction HPLC HPLC-PDA Analysis Extraction->HPLC Azafrin_Quant This compound Quantification HPLC->Azafrin_Quant RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis De_Novo_Assembly De Novo Assembly RNA_Seq->De_Novo_Assembly Annotation Functional Annotation De_Novo_Assembly->Annotation Candidate_Genes Candidate Gene Identification Annotation->Candidate_Genes qRT_PCR qRT-PCR Candidate_Genes->qRT_PCR informs cDNA_Synthesis->qRT_PCR Expression_Validation Expression Level Validation qRT_PCR->Expression_Validation

General experimental workflow for studying this compound biosynthesis.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Escobedia grandiflora provides a solid framework for understanding the molecular basis of its production. The identification of a CCD4-like enzyme as the key catalyst for the cleavage of β-carotene is a significant step forward. However, further research is needed to fully elucidate the downstream modification steps and the regulatory mechanisms governing the pathway. Future studies could focus on the functional characterization of the candidate genes through heterologous expression and in vitro enzyme assays. A deeper understanding of this compound biosynthesis will not only contribute to our knowledge of plant specialized metabolism but also pave the way for the biotechnological production of this valuable compound for applications in the food, pharmaceutical, and cosmetic industries.

References

Azafrin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azafrin is a unique apocarotenoid pigment found in the roots of certain parasitic plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, purification, and analysis are provided, alongside methodologies for evaluating its antioxidant and cardioprotective effects. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as escobedin, is a C27 apocarotenoid carboxylic acid. Its chemical identity and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound
IdentifierValue
IUPAC Name (2E,4E,6E,8E,10E,12E,14E)-15-[(1R,2R)-1,2-dihydroxy-2,6,6-trimethylcyclohexyl]-4,9,13-trimethylpentadeca-2,4,6,8,10,12,14-heptaenoic acid
Molecular Formula C₂₇H₃₈O₄[1]
Molecular Weight 426.6 g/mol [1]
CAS Number 507-61-9[1]
Synonyms Escobedin, (5R,6R)-5,6-Dihydro-5,6-dihydroxy-10'-apo-β,ψ-carotenoic acid
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance Orange-colored prisms
Melting Point 213 °C
Boiling Point 582.6 ± 50.0 °C (Predicted)
Solubility Practically insoluble in water. Soluble in dilute NaOH or Na₂CO₃ solutions, chloroform, alcohol, acetic acid, and benzene. Sparingly soluble in ether.
Optical Rotation [α]²⁰D -75° (c = 0.28 in alcohol)
UV-Vis Absorption Maxima (in Chloroform) 428 nm, 458 nm

Natural Sources and Biosynthesis

This compound is primarily isolated from the roots of parasitic plants belonging to the Escobedia and Alectra genera, within the Scrophulariaceae family. Notable sources include Escobedia grandiflora and Alectra parasitica. In these plants, this compound accumulates in the apoplastic space of the root cortex.

The biosynthesis of this compound is believed to occur through the oxidative cleavage of β-carotene. This process is catalyzed by a carotenoid cleavage dioxygenase (CCD) enzyme, likely belonging to the CCD4 subfamily.

Biosynthesis_of_this compound β-carotene β-carotene Oxidative Cleavage Oxidative Cleavage β-carotene->Oxidative Cleavage Carotenoid Cleavage Dioxygenase (CCD4-like) This compound This compound Oxidative Cleavage->this compound Azafrin_Cardioprotective_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces dissociation Oxidative_Stress Oxidative_Stress Oxidative_Stress->Nrf2_Keap1 Induces dissociation Nrf2_d Nrf2 Nrf2_Keap1->Nrf2_d Keap1_d Keap1 Nrf2_Keap1->Keap1_d Nrf2_n Nrf2 Nrf2_d->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to HO1_NQO1 Upregulation of HO-1 and NQO1 ARE->HO1_NQO1 Cardioprotection Cardioprotection HO1_NQO1->Cardioprotection Azafrin_Extraction_Workflow Start Start Powdered_Plant_Material Powdered Plant Material Start->Powdered_Plant_Material Soxhlet_Extraction Soxhlet Extraction (Methanol, 3h) Powdered_Plant_Material->Soxhlet_Extraction Filtration Filtration Soxhlet_Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Purification Purification (Recrystallization) Crystallization->Purification Pure_this compound Pure_this compound Purification->Pure_this compound

References

Azafrin: A Technical Guide on its Antioxidant and Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azafrin is a natural apocarotenoid pigment found in the roots of Centranthera grandiflora. Traditionally used in certain regions for its medicinal properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory effects of this compound, with a focus on its mechanism of action, supported by available data and detailed experimental methodologies. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Antioxidant Effects of this compound

This compound has demonstrated notable antioxidant properties, primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Mechanism of Action: Nrf2-ARE Pathway Activation

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of these genes, leading to the production of a suite of protective enzymes.

Studies have shown that this compound treatment leads to an upregulation of Nrf2 in the nucleus and a subsequent increase in the expression of downstream target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[1]. This activation of the Nrf2-ARE pathway is a key mechanism behind this compound's cardioprotective effects against myocardial injury[1].

Quantitative Data on Antioxidant Activity

Specific quantitative data for the antioxidant activity of isolated this compound, such as IC50 values from DPPH or ABTS assays, are not extensively reported in the currently available literature. However, studies on extracts of Centranthera grandiflora, where this compound is a major component, provide some insight into its potential antioxidant capacity.

AssayTest SubstanceResultReference
Ferric Reducing Antioxidant Power (FRAP)This compoundHigher FRAP values than FeSO4[1]

Note: The data presented above is from a study on this compound's cardioprotective effects and provides a qualitative comparison rather than a specific IC50 value. Further research with purified this compound is necessary to establish its precise antioxidant potency.

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is a common method to determine the total antioxidant capacity of a substance. The following is a generalized protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • FeCl3 Solution (20 mM): Dissolve 54.06 mg of FeCl3·6H2O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl3 solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.

  • Assay Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add 10 µL of the this compound solution to 190 µL of the FRAP reagent in a 96-well microplate.

    • Incubate the mixture at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

    • A standard curve is generated using a known antioxidant, such as FeSO4 or Trolox.

  • Data Analysis:

    • The antioxidant capacity of this compound is determined by comparing its absorbance to the standard curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Signaling Pathway Diagram: this compound-mediated Nrf2 Activation

Caption: this compound induces the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 translocation and activation of antioxidant gene expression.

Anti-inflammatory Effects of this compound

The anti-inflammatory properties of this compound are closely linked to its antioxidant activity, particularly through the modulation of key signaling pathways that regulate the inflammatory response.

Mechanism of Action: Crosstalk between Nrf2 and NF-κB

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS).

There is significant crosstalk between the Nrf2 and NF-κB pathways. The activation of Nrf2 by this compound can lead to the inhibition of the NF-κB pathway. The antioxidant enzymes produced downstream of Nrf2 activation can quench reactive oxygen species (ROS), which are known to be potent activators of the NF-κB pathway. Furthermore, some studies suggest that Nrf2 can directly interfere with NF-κB signaling.

While direct evidence for this compound's inhibition of NF-κB is still emerging, its established role as an Nrf2 activator strongly suggests its potential to downregulate NF-κB-mediated inflammation.

Quantitative Data on Anti-inflammatory Activity

As with its antioxidant activity, specific quantitative data for the anti-inflammatory effects of isolated this compound are limited. The following data is from studies on extracts containing this compound and should be interpreted with caution.

AssayTest SubstanceResultReference
Nitric Oxide (NO) InhibitionLimonoids (related compounds)IC50 values ranged from 4.6 - 58.6 µM[2]

Note: The provided data is for limonoids, a class of compounds to which this compound is related, and not for this compound itself. This highlights a significant gap in the current literature and an opportunity for future research.

Experimental Protocol: Nitric Oxide (NO) Synthase Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

    • After incubation, collect the cell culture supernatant.

  • Nitrite Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve is generated using sodium nitrite.

  • Data Analysis:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value, the concentration of this compound that inhibits 50% of NO production, can be determined from a dose-response curve.

Signaling Pathway Diagram: Proposed Anti-inflammatory Mechanism of this compound

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) ROS ROS Inflammatory_Stimuli->ROS This compound This compound Nrf2_activation Nrf2 Activation (see previous diagram) This compound->Nrf2_activation IKK IKK ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation of IκB NFkB_cyto NF-κB NFkB_IkB->NFkB_cyto NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Nrf2_activation->ROS Inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) NFkB_nuc->Proinflammatory_Genes Promotes transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to

Caption: this compound is proposed to exert anti-inflammatory effects by activating Nrf2, which in turn inhibits ROS-mediated activation of the pro-inflammatory NF-κB pathway.

Conclusion and Future Directions

This compound demonstrates significant promise as a natural antioxidant and anti-inflammatory agent. Its primary established mechanism of action is the activation of the Nrf2-ARE signaling pathway, which leads to the upregulation of a range of cytoprotective genes. This activity likely underlies its potential to mitigate inflammatory responses, possibly through the downregulation of the NF-κB pathway.

However, a notable gap exists in the scientific literature regarding the specific quantitative bioactivity of isolated this compound. Future research should focus on:

  • Determining the IC50 values of purified this compound in a variety of standardized antioxidant and anti-inflammatory assays.

  • Elucidating the direct effects of this compound on the NF-κB signaling pathway and the key molecular players involved in the crosstalk with the Nrf2 pathway.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical models of oxidative stress and inflammatory diseases.

A more comprehensive understanding of this compound's pharmacological profile will be crucial for its potential development as a therapeutic agent for a range of conditions underpinned by oxidative stress and inflammation.

References

Azafrin: A Promising Natural Carotenoid for Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Azafrin, a natural apocarotenoid, is emerging as a compound of significant interest in the field of cardiovascular disease research. Extracted from the root of Centranthera grandiflora, a plant with a history in traditional medicine for treating cardiovascular ailments, this compound's potent antioxidant properties are drawing scientific attention. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanism of action, experimental data, and detailed protocols to facilitate further investigation into its therapeutic potential for ischemic heart diseases. While current research is primarily centered on a single key study, the findings present a compelling case for this compound as a candidate for cardioprotective drug development. This guide will delve into the core findings, present the quantitative data, and provide the necessary experimental details for replication and expansion of this promising research.

Core Mechanism of Action: Activation of the Nrf2-ARE Signaling Pathway

The primary cardioprotective effect of this compound is attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3] This pathway is a critical cellular defense mechanism against oxidative stress, which is a key contributor to the pathophysiology of cardiovascular diseases, including myocardial infarction and ischemia-reperfusion injury.[1][3]

Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription.

This compound has been shown to promote the nuclear translocation of Nrf2. This activation leads to the upregulation of several downstream antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The increased expression of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cardiomyocytes.

G This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2 Promotes dissociation Oxidative_Stress Oxidative Stress (e.g., Ischemia-Reperfusion) Oxidative_Stress->Keap1_Nrf2 Induces dissociation Cardioprotection Cardioprotection (Reduced Oxidative Damage) Oxidative_Stress->Cardioprotection Causes damage Nrf2 Nrf2 (Nucleus) Keap1_Nrf2->Nrf2 Nrf2 translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Initiates transcription Antioxidant_Enzymes->Cardioprotection Leads to G A Anesthetize Rat B Intubate and Ventilate A->B C Thoracotomy B->C D Ligate Left Anterior Descending (LAD) Artery C->D E Ischemia (30 min) D->E F Remove Ligature E->F G Reperfusion (24 h) F->G I Echocardiography & Biochemical Analysis G->I H This compound Administration (i.p. or oral gavage) H->D Pre-treatment G A Culture H9c2 cells in DMEM with 10% FBS B Pre-treat with this compound (various concentrations) A->B C Induce Oxidative Stress with H₂O₂ (e.g., 200 µM) B->C D Incubate for 4-6 hours C->D E Assess Cell Viability (MTT Assay) D->E F Analyze Gene Expression (qRT-PCR) D->F G Measure Protein Levels (Western Blot) D->G

References

Unveiling the Anticancer Potential of Saffron's Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Azafrin, a carotenoid acid found in saffron, has been noted for its chemical properties. However, extensive research specifically detailing its anticancer activities remains limited. This guide, therefore, focuses on the well-documented anticancer properties of the principal bioactive constituents of saffron (Crocus sativus L.): crocin, crocetin, and safranal (B46814). These compounds have been the subject of numerous preclinical studies, demonstrating significant potential in cancer therapy through various mechanisms of action.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticancer properties of these saffron-derived compounds. It includes quantitative data on their cytotoxic effects, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows involved in their study.

Quantitative Analysis of Cytotoxic Activity

The antiproliferative effects of crocin, crocetin, and safranal have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: IC50 Values of Crocin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time (hours)
A549Lung Cancer4.12 mg/mL[1], 5.48 mmol/L[2]48
SPC-A1Lung Cancer5.28 mg/mL[1]48
MCF-7Breast Cancer60 µg/mL[3]24
MCF-7Breast Cancer12.5 µg/mL[3]48
MDA-MB-231Breast CancerNot specified-
HCT-116Colorectal Cancer1.99 mmol/L-
HepG2Liver Cancer2.87 mmol/L-
HeLaCervical Cancer3.58 mmol/L-
SK-OV-3Ovarian Cancer3.5 mmol/L-
TE671Rhabdomyosarcoma1.84 mg/mL, 1.52 mg/mL, 1.02 mg/mL24, 48, 72
A172Glioblastoma3.10 mg/mL, 2.19 mg/mL, 1.72 mg/mL24, 48, 72
KBOral Squamous Carcinoma>50% inhibition at 0.05-4 mM72

Table 2: IC50 Values of Crocetin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time (hours)
HCT-116Colorectal Cancer800 µM24
HUVECsEndothelial Cells372.6 µM24
A549Lung Cancer0.61 mmol/L-
HepG2Liver Cancer0.16 mmol/L-
HCT116Colorectal Cancer0.23 mmol/L-
HeLaCervical Cancer0.20 mmol/L-
SK-OV-3Ovarian Cancer0.18 mmol/L-

Table 3: IC50 Values of Safranal in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time (hours)
A549Lung Cancer92.5 µM-
HCT-116Colorectal Cancer49.3 µM-
HepG2Liver Cancer474 µg/mL-
KBOral Squamous Carcinoma>50% inhibition at 0.2-3.2 mM72
T47DBreast Cancer~0.31-0.92 mM48
PC-3Prostate Cancer~0.32-0.42 mM48

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to assess the anticancer properties of saffron's constituents.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of crocin, crocetin, or safranal in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound dose).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of crocin, crocetin, or safranal for a specified time (e.g., 24 or 48 hours). Include an untreated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the impact of compounds on signaling pathways.

Protocol:

  • Cell Lysis: After treating cells with crocin, crocetin, or safranal, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Signaling Pathways and Experimental Workflows

The anticancer effects of saffron's constituents are mediated through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation Survival mTOR->Proliferation Crocin_Crocetin Crocin / Crocetin Crocin_Crocetin->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by crocin/crocetin.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Crocetin_Safranal Crocetin / Safranal Crocetin_Safranal->ERK inhibits Gene_Expression Altered Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: MAPK signaling pathway and its inhibition by crocetin/safranal.

Experimental Workflow Diagrams

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Saffron Compound Incubate_24h->Treat_Compound Incubate_Time Incubate (24, 48, or 72h) Treat_Compound->Incubate_Time Add_MTT Add MTT Solution Incubate_Time->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis_Workflow Start Start Treat_Cells Treat Cells with Saffron Compound Start->Treat_Cells Harvest_Cells Harvest Adherent & Floating Cells Treat_Cells->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze_FCM Analyze by Flow Cytometry Incubate->Analyze_FCM End End Analyze_FCM->End

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Azafrin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azafrin is a carotenoid pigment found in the rhizomes of plants such as Alectra parasitica and has been noted for its potential therapeutic properties.[1][2] Accurate and reliable quantitative analysis of this compound is crucial for quality control, standardization of extracts, and pharmacokinetic studies. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is specific, accurate, precise, and reproducible for the identification and quantification of this compound in plant materials.[1][2]

Quantitative Data Summary

The HPLC method for this compound analysis was validated to ensure its reliability and accuracy. The validation parameters are summarized in the table below.

ParameterSpecificationResult
Linearity
Range10 - 80 µg/mLCorrelation coefficient (r²) = 0.998
Precision
Intraday Precision (%RSD)< 2%Complies
Interday Precision (%RSD)< 2%Complies
Accuracy
Recovery98 - 102%Complies
Specificity No interference from blank and placeboSpecific
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Determined
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1Determined
System Suitability
Tailing Factor≤ 2Complies
Theoretical Plates> 2000Complies

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using HPLC.

Materials and Reagents
  • This compound standard (98% purity)[1]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (AR grade)

  • Water (HPLC grade)

  • Rhizome powder of Alectra parasitica or other this compound-containing plant material

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: Hibar LiChrocart Purospher Star RP-18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% acetic acid (100:0.1 v/v)

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 417 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

  • Mode: Isocratic

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: From the stock solution, prepare a series of standard solutions with concentrations of 10, 20, 40, 60, and 80 µg/mL by diluting with methanol.

Preparation of Sample Solution
  • Accurately weigh approximately 5 g of the dried rhizome powder.

  • Extract the powder with 40 mL of methanol using a Soxhlet apparatus for 3 hours.

  • Filter the extract and transfer it to a 50 mL volumetric flask.

  • Make up the volume to 50 mL with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (methanol), followed by the standard solutions and the sample solution.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Soxhlet Extraction) hplc_system HPLC System (RP-C18 Column) sample_prep->hplc_system Inject Sample std_prep Standard Preparation (Serial Dilution) std_prep->hplc_system Inject Standards detection UV Detection (417 nm) hplc_system->detection Elution mobile_phase Mobile Phase (Acetonitrile:0.1% Acetic Acid) chromatogram Chromatogram Acquisition detection->chromatogram Signal quantification Quantification (Calibration Curve) chromatogram->quantification result Result (this compound Concentration) quantification->result

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Quantification of Azafrin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of azafrin, a bioactive apocarotenoid, in plant extracts. The protocols detailed below cover extraction and analytical procedures, specifically tailored for accurate and reproducible results.

Introduction

This compound is a natural carotenoid pigment found in the roots and rhizomes of several plant species, notably in the families Scrophulariaceae and Orobanchaceae. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including antioxidant and cardioprotective effects. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

This document outlines a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. Additionally, it provides a detailed protocol for the efficient extraction of this compound from plant materials.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time. While comprehensive comparative data is limited, studies have focused on specific this compound-rich plants.

Plant SpeciesPlant PartExtraction SolventReported this compound ContentReference
Alectra parasitica var. chitrakutensisRhizomesMethanol (B129727)Quantification performed, but specific values not detailed in abstract.[1][1]
Escobedia grandifloraRootsNot SpecifiedThis compound identified as the main pigment, but quantitative data not specified.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried and powdered plant material. Optimization of parameters such as solvent-to-solid ratio, extraction time, and temperature may be necessary for different plant matrices.

Materials and Reagents:

  • Dried and finely powdered plant material (e.g., rhizomes, roots)

  • Methanol (HPLC grade)

  • Petroleum ether (ACS grade)

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh accurately about 5 g of the dried, powdered plant material.

  • Extraction:

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol in a Soxhlet apparatus for 3-4 hours.[2]

    • Ultrasonic Extraction: Alternatively, place the powder in a flask with a suitable volume of methanol (e.g., 1:10 solid-to-liquid ratio) and sonicate for 30-60 minutes at room temperature.

  • Filtration: Filter the methanolic extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Solvent Partitioning (Optional Purification Step):

    • Concentrate the methanolic extract using a rotary evaporator.

    • Partition the concentrated extract with petroleum ether to remove non-polar impurities. Discard the petroleum ether layer. This step may be repeated 2-3 times.

  • Final Preparation:

    • Evaporate the methanol from the purified extract to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Protocol 2: Quantification of this compound by RP-HPLC

This protocol outlines a validated RP-HPLC method for the quantitative analysis of this compound.[1]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water. A starting point could be a mixture of methanol and water. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has a characteristic absorption maximum around 450 nm which should be used for detection.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the expected range of the samples (e.g., 10, 20, 40, 60, 80 µg/mL).

Calibration Curve:

  • Inject each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the linearity of the response and the correlation coefficient (R²), which should be ≥ 0.999.

Sample Analysis:

  • Inject the prepared plant extract solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the this compound standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as:

  • Specificity: Ensure that the this compound peak is well-resolved from other components in the extract.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed by recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis HPLC Analysis cluster_quantification Quantification plant_material Dried Plant Material powdering Powdering plant_material->powdering extraction Solvent Extraction (Methanol) powdering->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Purification (Optional) concentration->purification final_sample Final Sample purification->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (450 nm) separation->detection data_analysis Data Analysis detection->data_analysis quantification_result This compound Quantification data_analysis->quantification_result standard_prep Standard Preparation calibration_curve Calibration Curve standard_prep->calibration_curve calibration_curve->quantification_result

Caption: Experimental workflow for this compound quantification.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Release keap1_mod Modified Keap1 keap1_nrf2->keap1_mod nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus Translocation nrf2_maf Nrf2-Maf Heterodimer nrf2_nucleus->nrf2_maf maf Maf maf->nrf2_maf are ARE (Antioxidant Response Element) nrf2_maf->are Binds to antioxidant_genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription

Caption: this compound-mediated activation of the Nrf2-ARE signaling pathway.

References

Formulating Azafrin for Oral Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating azafrin, a carotenoid carboxylic acid, for oral administration in preclinical animal studies. The protocols detailed below are designed to address the challenges associated with the poor aqueous solubility of this compound and to provide a framework for conducting in vivo efficacy and safety evaluations.

Physicochemical Properties of this compound

This compound is a natural carotenoid that is practically insoluble in water, a key challenge for oral formulation development.[1] Its solubility in various solvents is a critical consideration for selecting an appropriate vehicle for administration.

PropertyValueReference
Molecular Formula C27H38O4[1][2]
Molecular Weight 426.59 g/mol [1][3]
Appearance Orange-colored prisms
Melting Point 213 °C
Solubility - Practically insoluble in water. - Soluble in dilute NaOH or Na2CO3 solutions, chloroform, alcohol, acetic acid, and benzene. - Sparingly soluble in ether.
Absorption Max (in Chloroform) 458, 428 nm

Application Notes: this compound in Cardioprotection

Recent studies have highlighted the cardioprotective effects of this compound, suggesting its potential as a therapeutic agent for myocardial injury. This compound's mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a key regulator of cellular defense against oxidative stress.

Key Findings:

  • This compound exhibits significant antioxidant activity.

  • It protects against oxidative stress-induced cell injury in vitro.

  • In vivo studies in rats have demonstrated that this compound treatment can improve cardiac function and reduce infarct size following myocardial injury.

  • The protective effects are associated with the upregulation of downstream targets of the Nrf2-ARE pathway, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

These findings provide a strong rationale for investigating this compound's therapeutic potential in animal models of cardiovascular disease.

Signaling Pathway: this compound and the Nrf2-ARE Pathway

The following diagram illustrates the proposed mechanism of action for this compound in cardioprotection, focusing on the activation of the Nrf2-ARE signaling pathway.

azafrin_nrf2_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation to Nucleus & Binds to ARE HO1 HO-1 ARE->HO1 Upregulates NQO1 NQO1 ARE->NQO1 Upregulates Antioxidant_Response Cellular Antioxidant Response (Cardioprotection) HO1->Antioxidant_Response NQO1->Antioxidant_Response

Caption: this compound activates the Nrf2-ARE pathway for cardioprotection.

Experimental Protocols

Formulation of this compound for Oral Gavage

Given this compound's poor water solubility, a suspension or lipid-based formulation is recommended for oral administration in animal studies. The choice of vehicle should be guided by the specific experimental design and the need to enhance bioavailability.

Materials:

  • This compound powder

  • Vehicle:

    • Option 1 (Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Option 2 (Lipid-based): Corn oil or olive oil

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Volumetric flasks and cylinders

  • Stir plate and stir bar

  • Oral gavage needles (appropriate size for the animal model)

  • Syringes

Protocol:

  • Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals.

  • For Suspension (Option 1): a. Accurately weigh the required amount of this compound powder. b. Levigate the this compound powder with a small amount of the 0.5% CMC solution in a mortar to form a smooth paste. c. Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension. d. Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle. e. Continuously stir the suspension on a stir plate to maintain homogeneity before and during administration.

  • For Lipid-based Formulation (Option 2): a. Accurately weigh the required amount of this compound powder. b. Transfer the powder to a suitable container. c. Add the required volume of corn oil or olive oil. d. Homogenize the mixture until a uniform suspension is achieved. A brief sonication step may be employed to aid dispersion, but care should be taken to avoid degradation of the compound. e. Continuously stir the suspension before and during administration.

  • Administration: a. Gently restrain the animal. b. Measure the appropriate volume of the this compound formulation into a syringe fitted with an oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. d. Observe the animal for any signs of distress after administration.

Experimental Workflow for In Vivo Cardioprotection Study

The following diagram outlines a typical workflow for an in vivo study evaluating the cardioprotective effects of this compound in a rat model of myocardial infarction.

in_vivo_workflow start Animal Acclimatization (e.g., Sprague-Dawley rats, 1 week) randomization Randomization into Groups (e.g., Sham, Model Control, this compound-treated) start->randomization treatment Oral Administration of this compound or Vehicle (Daily for a predefined period, e.g., 14 days) randomization->treatment surgery Induction of Myocardial Infarction (e.g., Left Anterior Descending Artery Ligation) treatment->surgery monitoring Post-operative Monitoring (e.g., ECG, Echocardiography) surgery->monitoring euthanasia Euthanasia and Sample Collection (Heart tissue, Blood) monitoring->euthanasia analysis Analysis of Endpoints euthanasia->analysis histology Histopathological Analysis (e.g., H&E, TTC staining for infarct size) analysis->histology biochemical Biochemical Assays (e.g., Cardiac troponins, CK-MB) analysis->biochemical molecular Molecular Analysis (e.g., Western blot for Nrf2, HO-1, NQO1) analysis->molecular

Caption: Workflow for an in vivo cardioprotection study of this compound.

Toxicity Considerations for this compound

While specific toxicity data for this compound is limited, data from other carotenoids can be used to estimate a safe starting dose for animal studies. It is recommended to conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) of the specific this compound formulation.

Toxicity Data for Related Carotenoids:

CarotenoidAnimal ModelNOAEL (No Observed Adverse Effect Level)LD50 (Median Lethal Dose)Reference
Astaxanthin Rat≥ 1000 mg/kg/day (13-week study)-
β-Carotene Rat1875 mg/kg body weight> 10,000 mg/kg
Zeaxanthin Rat> 1000 mg/kg bw/day (13-week study)> 4000 mg/kg
Zeaxanthin Mouse-> 8000 mg/kg
Lutein Diacetate Rat210 mg/kg body weight/day (90-day study)-

Based on this data, a starting dose for this compound in the range of 10-100 mg/kg body weight for efficacy studies in rats can be considered, pending the results of a dose-range finding study.

Disclaimer: The information provided in these application notes is intended for guidance purposes only. Researchers should conduct their own literature review and risk assessments before initiating any animal studies. All animal experiments must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Note & Protocol: Spectrophotometric Determination of Azafrin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azafrin is a natural apocarotenoid pigment found in the roots of plants such as Alectra parasitica and Escobedia grandiflora.[1][2] As a member of the carotenoid family, this compound possesses a polyene structure that gives it characteristic light-absorbing properties in the visible range of the electromagnetic spectrum. This property allows for its quantitative determination using UV-Visible spectrophotometry, a simple, cost-effective, and widely accessible analytical technique. This application note provides a detailed protocol for the determination of this compound concentration in solution using UV-Vis spectrophotometry. The method is based on the measurement of absorbance at the wavelength of maximum absorption (λmax) for this compound.

Principle

The quantitative determination of this compound by spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L·mol⁻¹·cm⁻¹), a constant specific to the substance at a given wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the substance (in mol·L⁻¹).

By measuring the absorbance of an this compound solution at its λmax and using a known or experimentally determined molar absorptivity, the concentration can be calculated.

Quantitative Data Summary

The following table summarizes the key parameters for the spectrophotometric determination of this compound.

ParameterValueReference
Chemical FormulaC₂₇H₃₈O₄[3]
Molecular Weight426.6 g/mol [3]
λmax (in Methanol)417 nm[4]
Recommended SolventMethanol (B129727) (Analytical Grade)
Molar Absorptivity (ε)To be determined experimentally

Experimental Protocol

This protocol outlines the steps for preparing standards and samples for the spectrophotometric quantification of this compound.

1. Materials and Equipment

  • Pure this compound standard (of known purity)

  • Methanol (Analytical or HPLC grade)

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes

  • Analytical balance

  • UV-Visible Spectrophotometer (double-beam recommended)

  • Quartz cuvettes (1 cm path length)

2. Preparation of this compound Stock Standard Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of pure this compound standard using an analytical balance.

  • Quantitatively transfer the weighed this compound to a 100 mL volumetric flask.

  • Add a small amount of methanol to dissolve the this compound completely. Gentle sonication may be used if necessary.

  • Once dissolved, fill the flask to the mark with methanol.

  • Stopper the flask and invert it several times to ensure homogeneity. This is the stock standard solution. Note: Carotenoid solutions are light-sensitive. Protect the solution from light by wrapping the flask in aluminum foil and store it at a low temperature (e.g., 4°C) when not in use.

3. Preparation of Working Standard Solutions and Calibration Curve

  • Label a series of volumetric flasks (e.g., 10 mL).

  • Prepare a series of working standards by diluting the stock solution. For example, to prepare standards of 1, 2, 4, 6, 8, and 10 µg/mL:

    • Pipette 100, 200, 400, 600, 800, and 1000 µL of the 100 µg/mL stock solution into separate 10 mL volumetric flasks.

  • Dilute each flask to the mark with methanol.

  • Stopper and invert each flask to mix thoroughly.

4. Sample Preparation

  • Extract this compound from the source material. A common method involves solvent extraction using a suitable organic solvent.

  • Ensure the final extract is dissolved in methanol.

  • The extract may need to be filtered (e.g., using a 0.45 µm syringe filter) to remove any particulate matter that could interfere with the spectrophotometric reading.

  • Dilute the sample with methanol as necessary to ensure the absorbance reading falls within the linear range of the calibration curve (typically 0.1 - 1.0 absorbance units).

5. Spectrophotometric Measurement

  • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the wavelength to the λmax of this compound, which is 417 nm in methanol.

  • Use methanol as the blank to zero the instrument.

  • Measure the absorbance of each working standard solution, starting from the lowest concentration.

  • Measure the absorbance of the prepared sample solution(s).

6. Data Analysis

  • Plot a calibration curve of absorbance versus concentration (µg/mL) for the working standards.

  • Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1 (e.g., >0.995) for a good linear fit.

  • Using the absorbance of the unknown sample and the equation from the linear regression, calculate the concentration of this compound in the sample. Concentration (x) = (Absorbance (y) - Intercept (c)) / Slope (m)

  • Remember to account for any dilution factors used during sample preparation to determine the concentration in the original sample.

Visualizations

Experimental Workflow Diagram

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Pure this compound Standard B Prepare Stock Solution (e.g., 100 µg/mL in Methanol) A->B C Prepare Working Standards (Serial Dilution) B->C G Measure Absorbance of Standards C->G D Prepare/Extract Sample (& Dilute in Methanol) H Measure Absorbance of Sample D->H E Set Spectrophotometer (λmax = 417 nm) F Blank with Methanol E->F F->G G->H K Calculate Sample Concentration using Regression Equation H->K I Plot Calibration Curve (Absorbance vs. Concentration) J Perform Linear Regression (y = mx + c, R² > 0.995) I->J J->K

Caption: Workflow for the spectrophotometric determination of this compound.

Disclaimer: This application note provides a general protocol. Users should perform their own method validation to ensure accuracy and precision for their specific sample matrix and equipment.

References

Application Notes and Protocols for Saffron (Crocus sativus L.) and its Bioactive Compounds in Food Coloring and Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of saffron and its primary bioactive constituents, crocin (B39872) and crocetin (B7823005), as natural agents for food coloring and preservation. The information is intended to guide research and development in the food and pharmaceutical industries.

Saffron, derived from the dried stigmas of Crocus sativus L., has been used for centuries as a spice, coloring agent, and traditional medicine.[1] Its vibrant golden-yellow hue is primarily attributed to crocin, a water-soluble carotenoid.[1][2] Beyond its coloring properties, saffron possesses notable antioxidant and antimicrobial activities, making it a promising natural alternative to synthetic food additives.[3][4]

Physicochemical Properties

The primary coloring principles of saffron are crocin and crocetin. Crocin is a glycoside ester of crocetin and is highly soluble in hot water, making it ideal for coloring water-based foods. Crocetin, the dicarboxylic acid precursor, is less soluble in water but soluble in dilute alkaline solutions. Saffron demonstrates good stability against light, oxidation, and microbiological attack, as well as changes in pH.

PropertyDescriptionSource
Color Golden-yellow to reddish-orange
Key Coloring Compounds Crocin, Crocetin
Solubility of Crocin Soluble in hot water, methanol, and ethanol
Solubility of Crocetin Slightly soluble in water, soluble in pyridine (B92270) and dilute sodium hydroxide
Stability Good stability to light, oxidation, microbiological attack, and pH changes

Application in Food Coloring

Saffron is a highly valued natural food colorant used in a variety of culinary applications, including rice dishes, soups, dairy products, and desserts. Its use is generally recognized as safe (GRAS) by food safety authorities. In the European Union, saffron is considered a "coloring food" rather than a food additive. In the United States, it is a color additive exempt from certification and is approved for food use at Good Manufacturing Practice (GMP) levels.

Protocol for Saffron Infusion for Food Coloring:

  • Objective: To extract the color and flavor from saffron threads for use in aqueous food systems.

  • Materials:

    • Saffron threads

    • Warm water (not boiling, approximately 75°C)

    • Mortar and pestle (optional)

  • Procedure: a. For enhanced extraction, lightly grind the saffron threads using a mortar and pestle. b. Place the saffron threads (or powder) in a small container. c. Add a small amount of warm water. The ratio can be adjusted based on the desired color intensity. A common starting point is 1 teaspoon of saffron to 1/4 cup of water. d. Allow the saffron to steep for at least 15-20 minutes. The water will turn a vibrant golden-yellow color. e. The resulting infusion can be directly added to the food product.

Application in Food Preservation

The preservative properties of saffron are attributed to its antioxidant and antimicrobial activities. These properties help to extend the shelf life of food products by inhibiting the growth of spoilage microorganisms and preventing oxidative degradation.

Saffron and its components, particularly crocin, are potent antioxidants that can quench free radicals. This antioxidant capacity contributes to the prevention of lipid oxidation in food, thereby maintaining its quality and nutritional value.

Experimental Protocol: Determination of Antioxidant Activity using Ferric Reducing Antioxidant Power (FRAP) Assay

  • Objective: To quantify the antioxidant capacity of a saffron extract.

  • Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which can be measured spectrophotometrically.

  • Materials:

  • Procedure: a. Prepare a series of FeSO₄ standard solutions of known concentrations. b. Prepare the FRAP reagent according to standard laboratory protocols. c. Mix a small volume of the saffron extract with the FRAP reagent. d. Incubate the mixture at 37°C for a specified time (e.g., 30 minutes). e. Measure the absorbance of the resulting blue-colored solution at 593 nm. f. Construct a calibration curve using the absorbance values of the FeSO₄ standards. g. Determine the FRAP value of the saffron extract by comparing its absorbance to the calibration curve. Results are typically expressed as micromoles of Fe²⁺ equivalents per gram of sample.

Saffron extracts have demonstrated inhibitory effects against a range of microorganisms, including bacteria and fungi, which are responsible for food spoilage.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of a saffron extract that inhibits the visible growth of a specific microorganism.

  • Materials:

    • Saffron extract

    • Microbial culture (e.g., Staphylococcus aureus, Escherichia coli)

    • Nutrient broth

    • 96-well microtiter plates

    • Incubator

    • Microplate reader (optional)

  • Procedure: a. Prepare a serial dilution of the saffron extract in nutrient broth in the wells of a 96-well plate. b. Inoculate each well with a standardized suspension of the target microorganism. c. Include positive (microorganism in broth without extract) and negative (broth only) controls. d. Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria). e. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract at which no visible growth is observed. f. Alternatively, the absorbance can be read using a microplate reader to determine microbial growth.

Visualizations

logical_workflow cluster_sourcing Sourcing & Preparation cluster_extraction Extraction cluster_application Application in Food cluster_quality_control Quality Control Sourcing Sourcing of Saffron (Crocus sativus stigmas) Drying Drying of Stigmas Sourcing->Drying Grinding Grinding (optional) Drying->Grinding Aqueous_Extraction Aqueous Extraction (for coloring) Grinding->Aqueous_Extraction Solvent_Extraction Solvent Extraction (for preservation studies) Grinding->Solvent_Extraction Coloring Food Coloring (e.g., rice, beverages) Aqueous_Extraction->Coloring Preservation Food Preservation (e.g., extending shelf-life) Solvent_Extraction->Preservation Color_Analysis Colorimetric Analysis Coloring->Color_Analysis Antioxidant_Assay Antioxidant Activity Assay (e.g., FRAP) Preservation->Antioxidant_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Preservation->Antimicrobial_Assay

Caption: Workflow for Saffron Application in Food.

signaling_pathway cluster_antioxidant Antioxidant Mechanism cluster_antimicrobial Antimicrobial Mechanism Saffron Saffron Bioactives (Crocin, Crocetin) Neutralization Neutralization of ROS Saffron->Neutralization ROS Reactive Oxygen Species (ROS) (e.g., free radicals) ROS->Neutralization Oxidative_Damage Reduced Oxidative Damage (e.g., lipid peroxidation) Neutralization->Oxidative_Damage Saffron_Antimicrobial Saffron Bioactives Inhibition Inhibition of Microbial Growth Saffron_Antimicrobial->Inhibition Microorganism Spoilage & Pathogenic Microorganisms Microorganism->Inhibition Preservation_Effect Enhanced Food Preservation Inhibition->Preservation_Effect

Caption: Mechanisms of Saffron's Bioactive Properties.

Regulatory Status

Saffron is generally considered a food ingredient rather than a food additive in many regions, and its use is widely accepted. It is important to consult the specific regulations of the target market for food products containing saffron as a colorant or preservative.

Conclusion

Saffron and its bioactive compounds, crocin and crocetin, offer a natural and effective alternative to synthetic food colorants and preservatives. Their dual functionality, combined with a favorable safety profile, makes them attractive ingredients for the development of clean-label food products. Further research into the stability and efficacy of saffron extracts in various food matrices will continue to expand their application in the food industry.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Azafrin Yield from Escobedia grandiflora

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of azafrin from Escobedia grandiflora. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for enhanced production?

A1: this compound is a vibrant orange-yellow apocarotenoid pigment found in the roots of Escobedia grandiflora.[1][2][3][4][5] It is a derivative of β-carotene cleavage and holds significant interest due to its traditional use as a natural food colorant and its potential therapeutic properties, including antioxidant and cardioprotective effects. Enhancing its yield is crucial for sustainable production for research and potential commercial applications in the pharmaceutical and nutraceutical industries.

Q2: What is the biosynthetic pathway of this compound in Escobedia grandiflora?

A2: this compound biosynthesis begins with the central carotenoid pathway, leading to the production of β-carotene. The key step in this compound formation is the cleavage of β-carotene, which is catalyzed by a carotenoid cleavage dioxygenase (CCD) enzyme. In Escobedia grandiflora, this is believed to be a CCD4-like enzyme. The resulting apocarotenoid undergoes further modifications to form this compound.

Q3: What is the role of the host plant in this compound production?

A3: Escobedia grandiflora is a hemiparasitic plant, meaning it derives some of its nutrients by attaching to a host plant. Research suggests that the parasitic interaction is crucial for high this compound yield. This compound accumulation is significantly higher in the roots of Escobedia grandiflora when it is actively parasitizing a host, indicating that the host plant provides essential nutrients or signaling molecules that stimulate this compound biosynthesis. The choice of host species can influence the overall health and metabolic activity of Escobedia grandiflora, thereby affecting this compound production.

Q4: Can this compound be produced in vitro without a host plant?

A4: While challenging, in vitro cultivation of Escobedia grandiflora is possible. However, achieving high this compound yields in vitro without a host is a significant hurdle, as the parasitic stimulus is absent. Research in this area is focused on developing root and cell culture systems and supplementing the media with precursors and elicitors to mimic the host's effect and stimulate this compound biosynthesis.

Troubleshooting Guides

Low this compound Yield
Potential Cause Troubleshooting Steps
Suboptimal Host Plant Experiment with different host species. Grasses are common hosts for Escobedia grandiflora. Monitor the health and growth of both the host and the parasite. A healthy host is more likely to support high this compound production in the parasite.
Inefficient Extraction Ensure complete drying of the root material before extraction. Use an appropriate solvent system; this compound is soluble in polar organic solvents. Consider using techniques like sonication or microwave-assisted extraction to improve efficiency.
Degradation of this compound This compound, like other carotenoids, is sensitive to light, heat, and oxidation. Protect samples from light during and after extraction. Use antioxidants like BHT or ascorbic acid during extraction and storage. Store extracts at low temperatures (-20°C or below).
Low Precursor (β-carotene) Availability Consider precursor feeding experiments. Supplementing the growth medium of in vitro cultures with β-carotene may enhance this compound production.
Insufficient Expression of Biosynthetic Genes (e.g., CCD4) Apply elicitors such as methyl jasmonate or salicylic (B10762653) acid to upregulate the expression of genes in the carotenoid biosynthesis pathway.
In Vitro Culture Issues
Potential Cause Troubleshooting Steps
Contamination (Bacterial, Fungal) Strictly adhere to aseptic techniques. Use sterile media and equipment. Regularly monitor cultures for any signs of contamination. If contamination occurs, discard the affected cultures to prevent spreading.
Poor Growth of Cultures Optimize the culture medium composition (e.g., nutrients, vitamins, and plant growth regulators). Ensure appropriate environmental conditions (temperature, light, and humidity). Subculture at regular intervals to maintain cell viability.
Low this compound Production in vitro Induce a "pseudo-parasitic" state by co-culturing with host plant roots or using host root exudates in the medium. Implement elicitation strategies with methyl jasmonate or salicylic acid. Supplement the medium with β-carotene.

Experimental Protocols

Protocol 1: Elicitation of this compound Production in Escobedia grandiflora Root Cultures

This protocol is a generalized guideline based on successful elicitation strategies for secondary metabolites in other plant species and should be optimized for Escobedia grandiflora.

1. Establishment of Root Cultures:

  • Initiate hairy root cultures from sterile Escobedia grandiflora explants using Agrobacterium rhizogenes-mediated transformation.

  • Alternatively, establish adventitious root cultures from sterile seedlings on a suitable solid or liquid medium (e.g., Murashige and Skoog (MS) medium supplemented with auxins).

2. Elicitor Preparation:

  • Methyl Jasmonate (MeJa): Prepare a stock solution of MeJa in ethanol (B145695). The final concentration in the culture medium typically ranges from 50 to 200 µM.

  • Salicylic Acid (SA): Prepare a stock solution of SA in a small amount of ethanol and then dilute with sterile distilled water. The final concentration in the culture medium can range from 50 to 200 µM.

3. Elicitation Treatment:

  • Grow the root cultures in liquid medium for a predetermined period (e.g., 2-3 weeks) to establish sufficient biomass.

  • Add the filter-sterilized elicitor solution to the culture medium to the desired final concentration.

  • Include a control group without any elicitor.

  • Incubate the cultures for a specific duration (e.g., 24, 48, 72 hours).

4. Harvesting and Analysis:

  • Harvest the roots by filtration and wash with sterile distilled water.

  • Freeze-dry the root biomass and record the dry weight.

  • Proceed with this compound extraction and quantification (see Protocol 2).

Protocol 2: Extraction and Quantification of this compound by HPLC

This protocol is adapted from methods used for this compound and other carotenoids.

1. Sample Preparation:

  • Grind the freeze-dried root material to a fine powder.

  • Accurately weigh a known amount of the powdered sample (e.g., 100 mg).

2. Extraction:

  • Add a suitable extraction solvent (e.g., a mixture of methanol, acetone, and petroleum ether) to the sample.

  • Sonicate the mixture for 15-20 minutes in an ultrasonic bath.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process 2-3 times until the root material is colorless.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

3. HPLC Analysis:

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the maximum absorbance of this compound (around 420-430 nm).

    • Injection Volume: 20 µL.

4. Quantification:

  • Prepare a calibration curve using a purified this compound standard of known concentrations.

  • Quantify the this compound content in the samples by comparing the peak area with the calibration curve.

  • Express the this compound yield as mg per gram of dry weight of the root material.

Visualizations

azafrin_biosynthesis G3P Glyceraldehyde-3-phosphate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP->GGPP Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Desaturases beta_carotene β-carotene Lycopene->beta_carotene Lycopene β-cyclase This compound This compound beta_carotene->this compound Multiple Steps CCD4 Carotenoid Cleavage Dioxygenase 4 (CCD4) beta_carotene->CCD4 CCD4->this compound Cleavage

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

experimental_workflow start Start: Escobedia grandiflora (whole plant or in vitro culture) treatment Treatment Application (Elicitors, Precursors, Host Interaction) start->treatment harvest Harvest Root Biomass treatment->harvest extraction This compound Extraction harvest->extraction quantification HPLC Quantification extraction->quantification analysis Data Analysis and Yield Calculation quantification->analysis end End: Optimized this compound Yield analysis->end troubleshooting_logic low_yield Low this compound Yield check_plant Check Plant/Culture Health low_yield->check_plant check_extraction Review Extraction Protocol low_yield->check_extraction check_analysis Verify HPLC Analysis low_yield->check_analysis sub_plant Suboptimal Growth or Contamination? check_plant->sub_plant sub_extraction Inefficient Extraction or Degradation? check_extraction->sub_extraction sub_analysis Incorrect Quantification? check_analysis->sub_analysis action_plant Optimize Growth Conditions/ Improve Aseptic Technique sub_plant->action_plant Yes action_extraction Optimize Solvents, Time, Temp/ Use Antioxidants sub_extraction->action_extraction Yes action_analysis Recalibrate with Standard/ Check Instrument Parameters sub_analysis->action_analysis Yes

References

Azafrin stability and degradation under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific stability and degradation data for Azafrin in the public domain, this technical support guide provides general guidance based on the principles of pharmaceutical stability testing for carotenoid-like compounds. The experimental protocols, quantitative data, and degradation pathways presented are illustrative and should be adapted based on internal experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during laboratory handling and storage?

A1: Based on the general stability of related polyene and carotenoid structures, the primary factors that can influence this compound stability are:

  • Light: Exposure to light, particularly UV and blue light, can induce photodegradation.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2][3][4]

  • pH: this compound's stability can be pH-dependent, with acidic or alkaline conditions potentially catalyzing degradation.

  • Oxygen and Oxidizing Agents: The polyene structure of this compound is susceptible to oxidation.

Q2: I am observing a rapid loss of color in my this compound solution. What could be the cause?

A2: A rapid loss of color in a solution of a carotenoid-like compound such as this compound is a strong indicator of degradation, likely due to the disruption of its chromophore. The most common causes are:

  • Photodegradation: Ensure your solution is protected from light by using amber vials or covering your labware with aluminum foil.

  • Oxidation: If the solvent is not deoxygenated or if there are residual oxidizing agents, this can lead to bleaching of the color. Purging solvents with nitrogen or argon can help mitigate this.

  • Extreme pH: Check the pH of your solution. Highly acidic or basic conditions can lead to rapid degradation.

Q3: My HPLC analysis of this compound shows multiple new peaks appearing over time. What do these represent?

A3: The appearance of new peaks in your HPLC chromatogram typically indicates the formation of degradation products. To identify these, you can perform forced degradation studies (see the "Troubleshooting Guides" and "Experimental Protocols" sections) to intentionally generate these degradants. Characterization of these peaks can be achieved using techniques like LC-MS to determine their mass and fragmentation patterns, which can help in elucidating their structures.

Troubleshooting Guides

Issue 1: Inconsistent results in this compound stability studies.
Possible Cause Troubleshooting Steps
Variable Light Exposure Standardize light conditions for all samples. Use a photostability chamber for controlled light exposure studies as per ICH Q1B guidelines.
Temperature Fluctuations Use calibrated incubators or stability chambers with tight temperature control. Monitor and record temperature throughout the experiment.
Inconsistent pH Prepare buffers accurately and verify the pH of the final solution. Be aware that the pH of the solution can change over time and may need to be monitored.
Oxygen Contamination For solutions, use freshly deoxygenated solvents. Consider blanketing the headspace of vials with an inert gas like nitrogen or argon.
Impure Starting Material Re-evaluate the purity of your this compound standard. Impurities can sometimes catalyze degradation reactions.
Issue 2: Poor recovery of this compound from a formulation matrix.
Possible Cause Troubleshooting Steps
Interaction with Excipients Conduct compatibility studies by preparing binary mixtures of this compound and each excipient to identify any interactions.
Adsorption to Container Evaluate different container materials (e.g., glass vs. various types of plastic). Silanized glass vials may reduce adsorption.
Inefficient Extraction Optimize the extraction procedure from the matrix. Vary the solvent, extraction time, and temperature to ensure complete recovery.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how the stability of this compound could be reported.

Table 1: Hypothetical Degradation of this compound under Different Temperature Conditions (Storage Duration: 30 days)

TemperatureInitial Purity (%)Purity after 30 days (%)Major Degradant 1 (%)Major Degradant 2 (%)
4°C99.898.50.80.5
25°C / 60% RH99.892.14.52.9
40°C / 75% RH99.875.315.28.6

Table 2: Hypothetical Influence of pH on this compound Stability in Aqueous Solution at 25°C (Storage Duration: 24 hours)

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.010.06.238
5.010.08.911
7.010.09.82
9.010.07.525

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for characterization.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/PDA or HPLC-MS system

  • Photostability chamber

  • Temperature-controlled oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Protect this solution from light.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 30 minutes, 1, 2, and 4 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 2, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a clear glass vial.

    • Expose to 80°C in an oven for 1, 3, and 7 days.

    • At each time point, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 10 µg/mL in a suitable solvent) to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC at appropriate time intervals.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Monitor the decrease in the peak area of this compound and the formation of new peaks.

  • If using a PDA detector, compare the UV spectra of the degradation peaks to that of the parent compound.

  • If using an MS detector, analyze the mass-to-charge ratio of the degradation products to aid in their identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis This compound This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) This compound->Acid Base Base Hydrolysis (0.1M NaOH, RT) This compound->Base Oxidation Oxidation (3% H₂O₂, RT) This compound->Oxidation Thermal Thermal Stress (Solid, 80°C) This compound->Thermal Photo Photostability (ICH Q1B) This compound->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterization of Degradation Products HPLC->Characterization

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound (Intact Molecule) Isomer Cis-Isomers This compound->Isomer Light Oxidized Oxidized Products (e.g., Epoxides, Carbonyls) This compound->Oxidized O₂, Light, H₂O₂ Hydrolyzed Hydrolyzed Ester (if applicable) This compound->Hydrolyzed Acid/Base Cleaved Chain Cleavage Products (Shorter Polyenes) Oxidized->Cleaved Further Oxidation

References

Common solubility issues with azafrin in polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered by researchers, scientists, and drug development professionals working with azafrin in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in polar solvents a concern?

This compound is a natural apocarotenoid pigment.[1] Like many carotenoids, this compound possesses a long, nonpolar polyene chain, which contributes to its generally low solubility in polar solvents such as water. This poor solubility can present significant challenges in experimental assays, formulation development, and in vivo studies, potentially leading to issues with bioavailability and inconsistent results.

Q2: I am observing very low solubility of this compound in my aqueous buffer. Is this expected?

Yes, this is expected. This compound, due to its chemical structure, is anticipated to have very low solubility in aqueous solutions. Carotenoids, as a class, are hydrophobic and tend to aggregate in polar environments.

Q3: Which organic solvents are more suitable for dissolving this compound?

Based on the general properties of carotenoids, this compound is expected to be more soluble in non-polar or semi-polar organic solvents. While specific data for this compound is limited, related carotenoids like xanthophylls show better solubility in solvents such as ethanol (B145695) and methanol (B129727) compared to water. It is predicted to be insoluble in highly non-polar solvents like diethyl ether.

Troubleshooting Guide

Issue: this compound is not dissolving sufficiently in my chosen polar solvent.

Initial Troubleshooting Steps:

  • Sonication: Have you tried sonicating the solution? Mechanical energy can help to break down aggregates and improve the dissolution rate.

  • Heating: Gentle heating can sometimes increase the solubility of a compound. However, be cautious as excessive heat can lead to the degradation of heat-sensitive compounds like this compound.

  • pH Adjustment: The carboxylic acid group in this compound's structure suggests that its solubility may be pH-dependent. In its ionized form (at higher pH), solubility in aqueous media might increase.

Issue: My this compound solution appears cloudy or contains precipitates.

This indicates that the this compound concentration has exceeded its solubility limit in the chosen solvent system, leading to precipitation.

Potential Solutions:

  • Decrease Concentration: The most straightforward solution is to work with a lower concentration of this compound.

  • Utilize a Co-solvent: Adding a miscible organic co-solvent in which this compound is more soluble can significantly increase the overall solvating power of the solvent system.

Quantitative Data Summary

SolventPolarityExpected this compound SolubilityNotes
WaterHighVery LowThis compound is largely hydrophobic.
MethanolHighLow to ModerateMay require sonication or gentle heating.
EthanolHighLow to ModerateSimilar to methanol; a common choice for initial stock solutions.
DMSO (Dimethyl Sulfoxide)HighModerate to HighOften used to create highly concentrated stock solutions.

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected polar solvents (e.g., water, ethanol, methanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Methodology:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let undissolved material settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Calculate the solubility in mg/mL or µg/mL.

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue check_concentration Is the concentration too high? start->check_concentration try_sonication Attempt Sonication check_concentration->try_sonication No use_cosolvent Use a Co-solvent check_concentration->use_cosolvent Yes try_heating Gentle Heating try_sonication->try_heating adjust_ph Adjust pH (for aqueous solutions) try_heating->adjust_ph reassess_solvent Re-evaluate Solvent Choice adjust_ph->reassess_solvent success Solubility Achieved use_cosolvent->success reassess_solvent->success Improved failure Consult Further Literature/ Consider Formulation Strategies reassess_solvent->failure No Improvement

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental_Workflow_Solubility_Determination start Start: Shake-Flask Method add_excess Add Excess this compound to Solvent start->add_excess agitate Agitate at Constant Temperature (24-48h) add_excess->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify this compound Concentration (Spectrophotometry/HPLC) collect_supernatant->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for solubility determination.

References

Troubleshooting peak tailing in azafrin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azafrin HPLC Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of this compound, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing

Question: Why is my this compound peak tailing in my reverse-phase HPLC chromatogram?

Peak tailing for this compound in reverse-phase HPLC is a common issue that can compromise the accuracy and resolution of your analysis.[1][2][3] It is often an indication of undesirable secondary interactions between this compound and the stationary phase, or other issues within your HPLC system.[4][5] The primary causes can be broken down into column-related, mobile phase-related, sample-related, and instrument-related issues.

1. Column-Related Issues

  • Secondary Silanol (B1196071) Interactions: this compound has a carboxylic acid group, and while peak tailing is most commonly discussed for basic compounds interacting with acidic silanol groups on the silica (B1680970) stationary phase, strong hydrogen bonding or other secondary interactions can still occur.

    • Solution: Use a modern, high-purity, end-capped C18 column. End-capping neutralizes many of the residual silanol groups, reducing the potential for these secondary interactions.

  • Column Contamination and Degradation: Accumulation of strongly retained sample matrix components at the column inlet can disrupt the chromatography process. Column degradation, especially when operating at a high pH, can also expose more active silanol sites.

    • Solution:

      • Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds.

      • Use a guard column to protect the analytical column from contaminants.

      • If the column is contaminated, try flushing it with a strong solvent. If performance doesn't improve, the column may need to be replaced.

2. Mobile Phase-Related Issues

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. This compound has a predicted pKa of approximately 4.66. If the mobile phase pH is close to this value, this compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms, leading to peak broadening and tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of this compound. For this acidic compound, a lower pH (e.g., pH 2.5-3.0) will ensure it is fully protonated, minimizing secondary interactions and improving peak shape. Use a buffer to maintain a stable pH throughout the analysis.

  • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to control the pH at the column surface, leading to inconsistent interactions.

    • Solution: Ensure the buffer concentration is adequate, typically in the range of 10-25 mM.

3. Sample-Related Issues

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Dilute the sample and inject a smaller volume. If necessary, use a column with a larger internal diameter or a higher stationary phase capacity.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should be weaker than or of similar strength to the mobile phase.

4. Instrument-Related Issues

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volumes.

  • Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path and causing peak tailing for all analytes.

    • Solution: Filter your samples and mobile phases. If a blockage is suspected, you can try back-flushing the column. An in-line filter placed before the column can also help prevent this issue.

This compound HPLC Analysis Parameters

The following table summarizes key properties of this compound and suggested starting parameters for HPLC method development to minimize peak tailing.

ParameterValue / RecommendationRationale
Chemical Properties
Molecular FormulaC27H38O4To confirm the identity of the analyte.
Molecular Weight426.59 g/mol For preparing standard solutions.
Predicted pKa4.66 ± 0.10Critical for selecting the appropriate mobile phase pH.
HPLC Method Parameters
ColumnHigh-purity, end-capped C18, 3-5 µm particle sizeTo minimize secondary interactions with residual silanols.
Mobile Phase pH2.5 - 3.0To ensure this compound is in its fully protonated form, improving peak shape.
Buffer10-25 mM Phosphate (B84403) or Acetate bufferTo maintain a stable pH.
Injection SolventShould match the initial mobile phase compositionTo prevent peak distortion due to solvent mismatch.
Sample PreparationFiltration (0.22 or 0.45 µm) and/or SPETo remove particulates and matrix interferences that can cause column clogging and contamination.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing

  • Initial Conditions: Begin with a mobile phase of acetonitrile (B52724) and water (e.g., 50:50 v/v) without pH control.

  • Prepare Buffered Mobile Phase: Prepare an aqueous mobile phase component containing a 20 mM phosphate buffer. Adjust the pH to 2.8 using phosphoric acid.

  • Analysis: Equilibrate the column with the buffered mobile phase (e.g., acetonitrile:buffered water).

  • Injection: Inject the this compound standard.

  • Evaluation: Compare the peak symmetry of this compound with and without the buffered mobile phase. The peak obtained with the pH-controlled mobile phase should exhibit significantly less tailing.

Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_this compound No check_all_peaks->no_this compound No instrument_issues Suspect Systemic/Instrumental Issue yes_all->instrument_issues check_frit Check for Blocked Frit - Backflush column - Install inline filter instrument_issues->check_frit check_dead_volume Check for Extra-Column Volume - Use shorter, narrower tubing - Ensure proper fittings instrument_issues->check_dead_volume chemical_issues Suspect Chemical Interactions or Method Issue no_this compound->chemical_issues check_ph Check Mobile Phase pH - Is pH ~2 units below pKa (4.66)? - Adjust pH to 2.5-3.0 with buffer chemical_issues->check_ph check_column Evaluate Column - Is it a high-purity, end-capped column? - Is it old or contaminated? chemical_issues->check_column check_sample Check Sample Conditions - Is there column overload? (Dilute sample) - Is injection solvent stronger than mobile phase? chemical_issues->check_sample

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing? A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical peak. In an ideal separation, peaks should be symmetrical and have a Gaussian shape.

Q2: How is peak tailing measured? A2: Peak tailing is commonly quantified using the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing. Many methods require a tailing factor of less than 2.0 for acceptable results.

Q3: Can my sample solvent cause peak tailing? A3: Yes. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted peak shape. It is always best to dissolve your sample in the mobile phase itself.

Q4: Why is a buffered mobile phase important for analyzing this compound? A4: this compound is an acidic compound with a pKa around 4.66. A buffer is essential to maintain a constant mobile phase pH, ensuring that this compound remains in a single, non-ionized state. This prevents the dual retention mechanisms that can lead to peak tailing.

Q5: What is an end-capped column and why is it recommended? A5: An end-capped column is a type of silica-based reverse-phase column where the residual, unreacted silanol groups on the silica surface have been chemically bonded with a small silylating agent. This process, known as end-capping, makes the surface less polar and reduces the secondary interactions that cause peak tailing, especially for polar and ionizable compounds.

References

Technical Support Center: Optimizing Azafrin Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of azafrin using reverse-phase high-performance liquid chromatography (RP-HPLC). The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate this compound on a C18 column?

A good initial mobile phase for separating this compound, a carotenoid, on a C18 column would be a gradient of methanol (B129727) and water or acetonitrile (B52724) and water. A common starting point is a gradient from a lower to a higher concentration of the organic solvent. For example, you could start with a mobile phase of 70% methanol in water and gradually increase the methanol concentration to 100% over the course of the run.

Q2: Should I use methanol or acetonitrile as the organic modifier in my mobile phase for this compound separation?

Both methanol and acetonitrile can be effective for the separation of carotenoids like this compound in reverse-phase HPLC.[1] Acetonitrile generally has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which can be advantageous for detection at lower wavelengths.[1] Methanol is a protic solvent and can offer different selectivity compared to the aprotic acetonitrile.[2] The choice between the two may depend on the specific impurities you are trying to separate from this compound. It is often recommended to screen both solvents during method development to determine which provides the best resolution and peak shape for your specific sample.

Q3: Is it necessary to add an acid to the mobile phase for this compound analysis?

While this compound itself is a neutral molecule, the addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase is a common practice in reverse-phase HPLC. This can help to improve peak shape and reproducibility, especially if there are any ionizable impurities in the sample or on the column. Acidifying the mobile phase can also help to protonate silanol (B1196071) groups on the silica-based stationary phase, reducing unwanted secondary interactions that can lead to peak tailing.

Q4: What detection wavelength is appropriate for this compound?

This compound is a carotenoid and exhibits strong absorbance in the visible range. A suitable detection wavelength for this compound would be around its absorbance maximum (λmax). While the specific λmax can vary slightly depending on the solvent, a wavelength in the range of 420-450 nm is a good starting point for detection. A diode array detector (DAD) is highly recommended as it allows for the acquisition of the full UV-Vis spectrum of the peak, which can aid in peak identification and purity assessment.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the RP-HPLC separation of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Sample solvent stronger than the mobile phase.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH.- Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Poor Resolution Between this compound and Impurities - Mobile phase composition is not optimal.- Gradient slope is too steep.- Inappropriate organic solvent.- Adjust the ratio of organic solvent to water in the mobile phase.- Employ a shallower gradient (i.e., increase the gradient time).- Switch from methanol to acetonitrile or vice versa to alter selectivity.
Fluctuating Retention Times - Inconsistent mobile phase preparation.- Leaks in the HPLC system.- Column temperature variations.- Column degradation.- Ensure accurate and consistent preparation of the mobile phase.- Check for leaks in fittings, pump seals, and injector.- Use a column oven to maintain a constant temperature.- Flush the column or replace it if it is old or has been subjected to harsh conditions.
High Backpressure - Blockage in the system (e.g., guard column, frits).- Precipitated buffer in the mobile phase.- High viscosity of the mobile phase.- Replace the guard column or in-line filter.- Back-flush the column (refer to the manufacturer's instructions).- Ensure complete dissolution of any buffer salts in the mobile phase and filter it before use.- Consider using acetonitrile instead of methanol, as it has a lower viscosity.
Ghost Peaks - Contaminated mobile phase or glassware.- Carryover from previous injections.- Impurities in the water or organic solvent.- Use high-purity HPLC-grade solvents and thoroughly clean all glassware.- Run a blank gradient (injecting only the mobile phase) to identify the source of contamination.- Implement a needle wash step in the autosampler method.- Use freshly prepared mobile phase.

Experimental Protocols

Due to the lack of a published, detailed experimental protocol for the RP-HPLC analysis of this compound, the following is a proposed starting method based on general chromatographic principles for carotenoids. This method should be optimized for your specific instrumentation and sample matrix.

Proposed RP-HPLC Method for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 70% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 430 nm
Injection Volume 10 µL
Sample Preparation Dissolve the this compound standard or extract in the initial mobile phase composition (70% Methanol in Water). Filter through a 0.45 µm syringe filter before injection.

Visualizations

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams have been created.

Experimental_Workflow prep Sample Preparation (Dissolve & Filter) hplc HPLC System Setup (Column, Mobile Phase, Method) prep->hplc inject Sample Injection hplc->inject separation Chromatographic Separation (Gradient Elution) inject->separation detection Data Acquisition (DAD at 430 nm) separation->detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis Troubleshooting_Logic problem Identify Chromatographic Problem peak_shape Poor Peak Shape? problem->peak_shape resolution Poor Resolution? problem->resolution retention Retention Time Issues? problem->retention pressure High Backpressure? problem->pressure solution_peak Adjust Mobile Phase pH Reduce Sample Load Check Sample Solvent peak_shape->solution_peak Yes solution_res Optimize Gradient Change Organic Solvent resolution->solution_res Yes solution_ret Check Mobile Phase Prep Inspect for Leaks Control Temperature retention->solution_ret Yes solution_press Check for Blockages Filter Mobile Phase pressure->solution_press Yes

References

How to prevent azafrin degradation during the extraction process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent azafrin degradation during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a natural carotenoid pigment. Like other carotenoids, it is susceptible to degradation from various environmental factors, which can lead to inaccurate quantification and a loss of biological activity in the final extract.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound during extraction are:

  • Light: Exposure to light, especially UV light, can cause photo-oxidation.

  • Heat: High temperatures can accelerate the rate of chemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative cleavage of the polyene chain.

  • pH: Both acidic and alkaline conditions can promote the degradation of carotenoids.

  • Enzymes: Lipoxygenases and other oxidative enzymes present in the plant material can degrade this compound.

Q3: What are the visible signs of this compound degradation in my extract?

A color change in the extract, typically fading or a shift from its characteristic reddish-orange hue, is a primary indicator of this compound degradation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete Extraction: The solvent may not be effectively penetrating the plant material.- Ensure the plant material is finely ground. - Optimize the solvent-to-solid ratio to ensure complete immersion. - Increase the extraction time or the number of extraction cycles.
Degradation during Extraction: this compound is being degraded by light, heat, or oxygen.- Conduct the extraction in the dark or using amber-colored glassware. - Maintain a low extraction temperature (ideally below 40°C). - De-gas solvents and purge the extraction vessel with an inert gas (e.g., nitrogen or argon). - Add antioxidants to the extraction solvent.
Extract Color Fades Quickly Photo-degradation: The extract is being exposed to light.- Store the extract in amber-colored vials. - Minimize exposure to ambient light during handling and analysis.
Oxidation: The extract is reacting with oxygen.- Store the extract under an inert atmosphere. - Add a suitable antioxidant to the final extract for storage.
Inconsistent Results Between Batches Variability in Extraction Conditions: Inconsistent temperature, light exposure, or extraction time.- Standardize all extraction parameters. - Use a temperature-controlled water bath or shaker. - Precisely time all extraction and processing steps.
Enzymatic Degradation: Active enzymes in the plant material are degrading the this compound.- Blanch the plant material before extraction to deactivate enzymes. - Use a solvent system that inhibits enzymatic activity (e.g., containing ethanol (B145695) or methanol).

Experimental Protocols

Protocol 1: Optimized this compound Extraction with Minimal Degradation

This protocol is designed to maximize this compound yield while minimizing degradation.

Materials:

  • Dried and powdered plant material containing this compound

  • Methanol (B129727) (HPLC grade)

  • Ascorbic acid (or Butylated Hydroxytoluene - BHT)

  • Amber-colored glassware (e.g., flasks, vials)

  • Soxhlet apparatus (or ultrasonic bath)

  • Rotary evaporator

  • Nitrogen or Argon gas source

Procedure:

  • Preparation of Extraction Solvent: Prepare a solution of methanol containing 0.1% (w/v) ascorbic acid or BHT. De-gas the solvent by sonicating for 15 minutes or by bubbling with nitrogen gas.

  • Extraction Setup:

    • Place 10 g of the finely powdered plant material into a cellulose (B213188) thimble.

    • Place the thimble in a Soxhlet extractor fitted with a condenser and a 250 mL amber-colored round-bottom flask containing 150 mL of the prepared extraction solvent.

  • Extraction Process:

    • Heat the flask gently using a heating mantle to a temperature that allows for a steady cycle of solvent reflux, ensuring the temperature of the solvent does not exceed 40°C.

    • Continuously purge the Soxhlet apparatus with a slow stream of nitrogen gas to maintain an inert atmosphere.

    • Perform the extraction for 4-6 hours.

  • Solvent Evaporation:

    • After extraction, cool the flask to room temperature.

    • Concentrate the extract using a rotary evaporator with the water bath temperature set to a maximum of 40°C.

  • Storage:

    • Transfer the concentrated extract to an amber-colored vial.

    • Flush the vial with nitrogen gas before sealing.

    • Store the extract at -20°C or lower.

Protocol 2: Quantification of this compound using HPLC

A reliable method for quantifying this compound is crucial to assess the efficiency of the extraction process.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile, methanol, and water in a ratio of 80:15:5 (v/v/v).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 425 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

Sample Preparation:

  • Dilute the this compound extract with the mobile phase to a concentration expected to fall within the range of the standard curve.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Factors Affecting this compound Stability

Factor Condition Effect on this compound Stability Preventive Measure
Light UV and visible lightHigh degradationUse amber glassware, work in a dark environment.
Temperature > 40°CIncreased degradation rateMaintain low temperatures during extraction and storage.
Oxygen Atmospheric oxygenOxidative degradationUse de-gassed solvents, work under an inert atmosphere.
pH Acidic (<4) or Alkaline (>8)DegradationMaintain a neutral pH during extraction.

Table 2: Comparison of Extraction Solvents for this compound

Solvent Polarity This compound Solubility Notes
MethanolHighGoodCommonly used and effective.
EthanolHighGoodA greener alternative to methanol.
AcetoneMediumModerateCan be effective, but may extract more impurities.
HexaneLowPoorNot suitable for this compound extraction.

Visualizations

azafrin_degradation_pathway cluster_degradation_factors Degradation Factors This compound This compound Degraded_Products Degraded_Products This compound->Degraded_Products Degradation Light Light Light->Degraded_Products Heat Heat Heat->Degraded_Products Oxygen Oxygen Oxygen->Degraded_Products pH pH pH->Degraded_Products

Caption: Factors leading to this compound degradation.

azafrin_extraction_workflow Start Plant Material Grinding Grinding Start->Grinding Extraction Extraction (Methanol + Antioxidant, <40°C, Dark, N2) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator, <40°C) Filtration->Concentration Storage Storage (-20°C, Dark, N2) Concentration->Storage End This compound Extract Storage->End

Caption: Recommended workflow for this compound extraction.

References

Azafrin Interference in Fluorescent-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interference of azafrin in fluorescent-based assays. This compound, a carotenoid-carboxylic acid, can significantly impact the accuracy of fluorescence measurements through various mechanisms. This guide will help you identify, understand, and mitigate these effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a natural carotenoid-carboxylic acid.[1][2] Its chemical structure, characterized by a long conjugated polyene chain, is responsible for its color and its potential to interfere with fluorescent-based assays. Interference can occur through several mechanisms, including:

  • Absorption of excitation or emission light (Inner Filter Effect): this compound absorbs light in the visible spectrum, which may overlap with the excitation or emission wavelengths of your fluorescent probes.[1]

  • Fluorescence Quenching: Carotenoids are known to quench the fluorescence of other molecules, such as chlorophyll, by accepting their excitation energy.[3][4] this compound may act as a quencher in your assay.

  • Intrinsic Fluorescence: Although not well-documented, this compound itself may possess some level of intrinsic fluorescence, which could lead to an artificially high background signal.

Q2: What are the known spectral properties of this compound?

Published data on the comprehensive photophysical properties of this compound is limited. However, its absorption maxima have been reported.

Table 1: this compound Absorption Properties

Property Value Solvent
Absorption Maxima (λmax) 428 nm, 458 nm Chloroform

Data sourced from The Merck Index.

Q3: How can I determine if this compound is interfering with my assay?

The first step is to run control experiments. The following controls are essential:

  • This compound-only control: Measure the fluorescence of this compound in your assay buffer at the same concentration used in your experiment. This will reveal any intrinsic fluorescence.

  • Fluorophore-only control: Measure the fluorescence of your probe without any other assay components.

  • This compound + Fluorophore control: Measure the fluorescence of your probe in the presence of this compound. A decrease in fluorescence intensity compared to the fluorophore-only control suggests quenching or inner filter effects.

Q4: What are the primary mechanisms of fluorescence interference?

There are two main ways a compound can interfere with a fluorescence assay:

  • Autofluorescence: The compound itself is fluorescent and emits light in the same detection window as the assay's fluorophore, leading to false positives.

  • Quenching: The compound absorbs the excitation or emission energy of the fluorophore, resulting in a decreased signal and potential false negatives.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot potential interference from this compound in your fluorescent assays.

Problem 1: Decreased Fluorescence Signal

A lower-than-expected fluorescence signal in the presence of this compound could be due to quenching or the inner filter effect.

Troubleshooting Workflow:

G Troubleshooting Decreased Signal start Decreased Fluorescence Signal Observed with this compound check_absorption Measure this compound's Absorbance Spectrum in Assay Buffer start->check_absorption overlap Does this compound's Absorbance Overlap with Fluorophore's Excitation or Emission? check_absorption->overlap yes_overlap Yes overlap->yes_overlap Yes no_overlap No overlap->no_overlap No ife Potential Inner Filter Effect (IFE) yes_overlap->ife quenching Potential Fluorescence Quenching no_overlap->quenching correct_ife Correct for IFE (see Protocol 1) ife->correct_ife confirm_quenching Confirm Quenching (see Protocol 2) quenching->confirm_quenching mitigate_quenching Mitigate Quenching (e.g., change fluorophore, reduce this compound concentration) confirm_quenching->mitigate_quenching

Caption: Workflow for troubleshooting decreased fluorescence signals.

Solutions:

  • Inner Filter Effect (IFE) Correction: If this compound's absorbance spectrum overlaps with your fluorophore's excitation or emission wavelengths, you may be observing an inner filter effect. Mathematical corrections can be applied to your data.

  • Fluorescence Quenching: If there is no significant spectral overlap, the signal reduction is likely due to quenching. Consider using a different fluorophore with a longer emission wavelength (red-shifted) to minimize this effect.

Problem 2: Increased Background Fluorescence

An unexpectedly high background signal could indicate that this compound itself is fluorescent under your assay conditions.

Troubleshooting Workflow:

G Troubleshooting Increased Background start Increased Background Fluorescence Observed control_exp Run this compound-Only Control (Excite at your assay's excitation wavelength) start->control_exp fluorescence_detected Is Fluorescence Detected in the this compound-Only Well? control_exp->fluorescence_detected yes_fluorescence Yes fluorescence_detected->yes_fluorescence Yes no_fluorescence No fluorescence_detected->no_fluorescence No azafrin_fluorescence This compound is Intrinsically Fluorescent in Your Assay yes_fluorescence->azafrin_fluorescence other_source Interference from Another Source (e.g., contamination, buffer components) no_fluorescence->other_source subtract_background Subtract this compound's Fluorescence from Experimental Wells azafrin_fluorescence->subtract_background change_filter Consider Using Narrower Bandpass Emission Filter azafrin_fluorescence->change_filter investigate_other Investigate Other Potential Sources of Contamination other_source->investigate_other

Caption: Workflow for troubleshooting increased background fluorescence.

Solutions:

  • Background Subtraction: If this compound is intrinsically fluorescent, subtract the fluorescence intensity of the this compound-only control from all your experimental readings.

  • Optimize Filter Sets: Use a narrow bandpass emission filter to minimize the collection of this compound's fluorescence while still capturing your probe's signal.

Experimental Protocols

Protocol 1: Assessing and Correcting for the Inner Filter Effect (IFE)

Objective: To determine if this compound is absorbing the excitation and/or emission light of the fluorophore and to correct for this effect.

Materials:

  • Spectrofluorometer with absorbance capabilities or a separate spectrophotometer and spectrofluorometer

  • Your fluorescent probe

  • This compound stock solution

  • Assay buffer

Methodology:

  • Measure Absorbance Spectra:

    • Measure the absorbance spectrum of this compound in your assay buffer at the highest concentration used in your experiments.

    • Measure the absorbance spectrum of your fluorophore at the concentration used in your experiments.

  • Identify Spectral Overlap:

    • Compare the absorbance spectrum of this compound with the excitation and emission spectra of your fluorophore. Significant overlap indicates a potential for IFE.

  • Correction for IFE (if necessary):

    • A commonly used correction formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where:

      • F_corrected is the corrected fluorescence intensity.

      • F_observed is the measured fluorescence intensity.

      • A_ex is the absorbance of the this compound solution at the fluorophore's excitation wavelength.

      • A_em is the absorbance of the this compound solution at the fluorophore's emission wavelength.

Protocol 2: Characterizing Fluorescence Quenching by this compound

Objective: To determine if this compound is quenching the fluorescence of your probe.

Materials:

  • Spectrofluorometer

  • Your fluorescent probe

  • This compound stock solution

  • Assay buffer

Methodology:

  • Prepare a Dilution Series:

    • Prepare a series of solutions containing a fixed concentration of your fluorophore and increasing concentrations of this compound.

    • Include a control sample with only the fluorophore.

  • Measure Fluorescence:

    • Measure the fluorescence intensity of each sample at the fluorophore's optimal excitation and emission wavelengths.

  • Analyze the Data (Stern-Volmer Plot):

    • Plot F0/F versus the concentration of this compound ([Q]), where:

      • F0 is the fluorescence intensity of the fluorophore in the absence of this compound.

      • F is the fluorescence intensity of the fluorophore in the presence of this compound at concentration [Q].

    • A linear plot indicates a single type of quenching mechanism (dynamic or static).

Signaling Pathway Analogy for Quenching:

The process of fluorescence quenching can be conceptually illustrated as a competitive signaling pathway where this compound intercepts the energy from the excited fluorophore.

G Conceptual Pathway of Fluorescence vs. Quenching Excitation Excitation Light Fluorophore_G Fluorophore (Ground State) Excitation->Fluorophore_G Absorption Fluorophore_E Fluorophore (Excited State) Fluorescence Fluorescence Emission Fluorophore_E->Fluorescence Emission This compound This compound (Quencher) Fluorophore_E->this compound Energy Transfer (Quenching) Heat Non-radiative Decay (Heat) This compound->Heat

Caption: this compound competes for the energy of the excited fluorophore.

By following these guidelines and protocols, researchers can better understand and account for the potential interference of this compound in their fluorescent-based assays, leading to more accurate and reliable experimental results.

References

Technical Support Center: Azafrin Purity Assessment and Contaminant Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in assessing the purity of azafrin and removing potential contaminants. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for assessing the purity of an this compound sample?

A1: The purity of an this compound sample is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the most common quantitative method.[1] Thin-Layer Chromatography (TLC) is a rapid, qualitative method to visualize the number of components in a sample.[2] Spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used to confirm the identity and structure of this compound and its impurities.[2]

Q2: What are the likely contaminants in a crude this compound extract?

A2: Contaminants in crude this compound extracts can originate from the natural source material and the extraction process. These may include:

  • Related Carotenoids: Other structurally similar carotenoids, isomers, or biosynthetic precursors that are co-extracted with this compound.

  • Residual Solvents: Traces of organic solvents (e.g., hexane (B92381), acetone, ethanol (B145695), methanol) used during the extraction process.[3]

  • Degradation Products: this compound can degrade when exposed to light, heat, or acids, leading to the formation of various degradation products.

  • Insoluble Impurities: Particulate matter from the plant source that is not completely removed during initial filtration.

Q3: What is the most effective method for purifying crude this compound?

A3: Recrystallization is a highly effective and commonly used method for purifying crude this compound.[2] This technique relies on the principle that the solubility of this compound in a given solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, purer this compound crystals will form, leaving the impurities dissolved in the solvent.

Q4: How can I confirm the identity of my purified this compound?

A4: The identity of purified this compound can be confirmed by comparing its analytical data with reference values. This includes matching the retention time in an HPLC chromatogram with that of a certified this compound standard, comparing the UV-Vis absorption spectrum, and analyzing the mass spectrum and NMR spectrum to confirm the molecular weight and chemical structure.

Troubleshooting Guides

Recrystallization Issues

Q5: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast.

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool much more slowly. You can achieve this by insulating the flask or letting it cool on a surface that is not a strong heat conductor.

Q6: No crystals are forming even after the recrystallization solution has cooled to room temperature. What is the problem?

A6: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or crystal formation, allow it to cool slowly.

  • Supersaturation: The solution may be supersaturated, meaning the solute needs a nucleation site to begin crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a tiny "seed crystal" of pure this compound to induce crystallization.

  • Insufficient cooling:

    • Solution: Once the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of this compound and promote crystallization.

Q7: The yield of my recrystallized this compound is very low. How can I improve it?

A7: Low yield can be due to several reasons:

  • Using too much solvent: As mentioned above, excess solvent will retain more of your product in solution. Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.

  • Premature crystallization: If crystals form too early, for example during hot filtration, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a significant portion of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

HPLC Analysis Issues

Q8: I am seeing peak tailing for this compound in my HPLC chromatogram. What could be the cause?

A8: Peak tailing can be caused by several factors related to the column, mobile phase, or sample.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and re-inject.

  • Active Sites on the Column: Free silanol (B1196071) groups on the silica-based stationary phase can interact strongly with polar analytes, causing tailing.

    • Solution: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block these active sites.

  • Column Degradation: The column may be old or damaged.

    • Solution: Try flushing the column or replace it if necessary.

Q9: The retention time of my this compound peak is inconsistent between runs. What should I do?

A9: Fluctuating retention times can be due to changes in the HPLC system's conditions.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed.

  • Flow Rate Fluctuation: Issues with the pump can cause the flow rate to vary.

    • Solution: Check the pump for leaks and ensure it is properly primed.

  • Temperature Changes: Variations in column temperature will affect retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Q10: I am observing extra peaks in my this compound chromatogram that I don't expect. What are they?

A10: Unexpected peaks can be contaminants, degradation products, or carryover from previous injections.

  • Sample Contamination: The sample may contain impurities.

    • Solution: Re-purify your sample using recrystallization or another appropriate method.

  • Sample Degradation: this compound is sensitive to light and heat.

    • Solution: Prepare samples fresh and protect them from light and heat before injection.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Run a blank gradient (injecting only the mobile phase) to check for carryover. If present, develop a more rigorous needle and column wash protocol between injections.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound purity assessment before and after a single recrystallization step.

ParameterCrude this compound ExtractRecrystallized this compound
Appearance Dark orange, amorphous powderBright orange, crystalline solid
Purity by HPLC (%) 85.298.5
Major Impurity 1 (%) 5.8 (Related Carotenoid)0.5
Major Impurity 2 (%) 3.5 (Residual Solvent)< 0.1
Other Impurities (%) 5.50.9

Experimental Protocols

Protocol 1: this compound Purity Assessment by HPLC

This protocol outlines a general method for the quantitative analysis of this compound purity.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Preparation of Standard Solution: Accurately weigh a small amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Preparation of Sample Solution: Accurately weigh the this compound sample (crude or purified) and dissolve it in the same solvent used for the standard to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Set the detector to the maximum absorbance wavelength of this compound (approximately 420-430 nm).

    • Column Temperature: 25 °C

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity of the this compound in the sample can be calculated by comparing its peak area to the calibration curve.

Protocol 2: this compound Purification by Recrystallization

This protocol provides a step-by-step guide for purifying crude this compound.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Methanol or ethanol are often suitable choices.

  • Dissolution: Place the crude this compound powder in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the this compound is completely dissolved. Avoid using an excessive amount of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot this compound solution through it into the clean, hot flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 3: Qualitative Analysis by Thin-Layer Chromatography (TLC)

This protocol describes a simple method for the qualitative assessment of this compound purity.

  • Plate Preparation: Obtain a silica (B1680970) gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Sample Spotting: Dissolve a small amount of your crude and purified this compound samples in a volatile solvent. Using a capillary tube, spot a small amount of each solution onto the baseline of the TLC plate. Allow the spots to dry completely.

  • Developing the Plate: Prepare a developing chamber (a beaker with a watch glass cover will suffice) with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of solvent system will depend on the polarity of the impurities you wish to separate. Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.

  • Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. This compound will appear as a colored spot. You can also visualize other non-colored impurities under a UV lamp if the TLC plate contains a fluorescent indicator.

  • Analysis: Calculate the Retention Factor (Rf) value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). A pure compound should ideally show a single spot.

Visualizations

Azafrin_Purity_Assessment_Workflow cluster_Preparation Sample Preparation cluster_Analysis Purity Analysis cluster_Purification Purification Crude_this compound Crude this compound Extract Dissolution Dissolve in Solvent Crude_this compound->Dissolution HPLC HPLC Analysis Dissolution->HPLC Quantitative TLC TLC Analysis Dissolution->TLC Qualitative Recrystallization Recrystallization Dissolution->Recrystallization MS_NMR MS / NMR Analysis Purified_this compound Purified this compound Recrystallization->Purified_this compound Purified_this compound->HPLC Verify Purity Purified_this compound->TLC Verify Purity Purified_this compound->MS_NMR Confirm Identity

Caption: Workflow for this compound Purity Assessment and Purification.

Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling_Out Compound Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Reheat_Add_Solvent Reheat & Add More Solvent Oiling_Out->Reheat_Add_Solvent Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Evaporate_Solvent Evaporate Excess Solvent No_Crystals->Evaporate_Solvent Yes Success Successful Purification Low_Yield->Success No Check_Solvent_Amount Use Minimum Hot Solvent Low_Yield->Check_Solvent_Amount Yes Cool_Slowly Cool Slowly Reheat_Add_Solvent->Cool_Slowly Cool_Slowly->No_Crystals Evaporate_Solvent->Cool_Slowly Scratch_Seed Scratch Flask or Add Seed Crystal Evaporate_Solvent->Scratch_Seed Scratch_Seed->Low_Yield Preheat_Apparatus Pre-heat Filtration Apparatus Check_Solvent_Amount->Preheat_Apparatus Use_Cold_Wash Wash with Ice-Cold Solvent Preheat_Apparatus->Use_Cold_Wash Use_Cold_Wash->Success

Caption: Troubleshooting Logic for this compound Recrystallization.

References

Technical Support Center: Enhancing the Bioavailability of Azafrin and Poorly Soluble Carotenoids in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the preclinical bioavailability of azafrin is limited in publicly available scientific literature. This guide provides general strategies and protocols for enhancing the bioavailability of poorly soluble carotenoids, using this compound as a primary example. The quantitative data and specific protocols are based on studies of structurally similar carotenoids, such as crocin (B39872) and crocetin (B7823005), and should be adapted and validated for this compound-specific experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound in preclinical models?

A1: The primary challenges stem from this compound's physicochemical properties. It is a lipophilic molecule, practically insoluble in water, which limits its dissolution in the gastrointestinal fluids—a critical step for absorption.[1][2] Its high lipophilicity (computed LogP of 6.6) suggests it may have poor aqueous solubility, further hindering its absorption.[3] Like other carotenoids, this compound may also be susceptible to degradation in the gastrointestinal tract and undergo significant first-pass metabolism.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of poor aqueous solubility and enhance the bioavailability of carotenoids like this compound.[4][5] These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as nanoemulsions, liposomes, or solid lipid nanoparticles (SLNs), can increase its surface area, improve its solubility and stability, and facilitate its transport across the intestinal barrier.

  • Lipid-based delivery systems: Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization in the gut.

  • Solid dispersions: Dispersing this compound in a water-soluble carrier at a molecular level can enhance its dissolution rate.

Q3: Are there any known signaling pathways modulated by this compound that could be relevant to its therapeutic effects?

A3: While specific signaling pathways for this compound are not well-documented, carotenoids, in general, are known to modulate pathways associated with oxidative stress and inflammation. These include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: Carotenoids can inhibit the activation of NF-κB, a key regulator of inflammatory responses.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway: Carotenoids can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

Further research is needed to determine if this compound specifically targets these or other signaling pathways.

Troubleshooting Guide

Issue: Low and variable plasma concentrations of this compound after oral administration in rodents.

Potential Cause Troubleshooting Step
Poor dissolution of this compound in the gastrointestinal tract. 1. Formulation enhancement: Develop a nanoformulation (e.g., nanoemulsion) or a solid dispersion of this compound to improve its solubility and dissolution rate. 2. Vehicle selection: Use a lipid-based vehicle for oral administration to enhance solubilization.
Degradation of this compound in the acidic environment of the stomach. 1. Enteric coating: Formulate this compound in an enteric-coated capsule or tablet that dissolves in the higher pH of the small intestine. 2. Co-administration with proton pump inhibitors: While not a formulation strategy, this can be explored in mechanistic studies to understand the impact of gastric pH.
Extensive first-pass metabolism in the intestine and liver. 1. Inhibition of metabolic enzymes: Co-administer this compound with known inhibitors of relevant cytochrome P450 enzymes (if identified) to assess the extent of first-pass metabolism. 2. Targeted delivery: Develop formulations that can be absorbed via the lymphatic system to bypass the liver.
Rapid clearance from the bloodstream. 1. PEGylation: Modify the surface of this compound-loaded nanoparticles with polyethylene (B3416737) glycol (PEG) to increase circulation time. 2. Sustained-release formulations: Develop a formulation that provides a slower, more sustained release of this compound.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from preclinical studies on crocin and crocetin, which can serve as a reference for designing and evaluating studies with this compound.

Table 1: Pharmacokinetic Parameters of Crocetin in Rats Following Oral Administration of Crocin.

Parameter Value Reference
Dose (Crocin) 600 mg/kg
Cmax (Crocetin) 10,262 ± 2005 ng/mL
Tmax (Crocetin) Not Reported
AUC (Crocetin) 67,911 ± 7987 ng·h/L

Note: In this study, intact crocin was not detected in plasma, indicating its conversion to crocetin.

Table 2: Pharmacokinetic Parameters of Crocetin in Mice Following Oral and Intravenous Administration of Saffron Aqueous Extract.

Administration Route Dose (Saffron Extract) Cmax (Total Crocetin) AUC (Total Crocetin) Relative Oral Bioavailability Reference
Oral60 mg/kgNot ReportedNot Reported1.17
Intravenous60 mg/kgNot ReportedNot Reported-

Note: This study suggests that orally administered crocins are hydrolyzed to crocetin before or during intestinal absorption.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanoemulsion for Oral Administration

This protocol is a general guideline for preparing a nanoemulsion of a poorly water-soluble carotenoid like this compound.

Materials:

  • This compound

  • Medium-chain triglyceride (MCT) oil

  • Polysorbate 80 (Tween 80)

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve this compound in MCT oil to a final concentration of 1 mg/mL. Gently heat and stir until fully dissolved.

  • Aqueous Phase Preparation: Dissolve Polysorbate 80 in deionized water to a final concentration of 5% (w/v).

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer for 10 minutes to form a coarse emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at 15,000 psi for 5-10 cycles.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The this compound concentration and encapsulation efficiency can be determined by HPLC.

Protocol 2: Oral Administration and Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for an oral pharmacokinetic study in rats.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fasting: Fast the rats overnight (12-16 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation (e.g., nanoemulsion or suspension in a suitable vehicle) orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Extract this compound from the plasma samples using a suitable organic solvent (e.g., a mixture of methanol (B129727) and acetonitrile). Analyze the concentration of this compound in the extracts using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using non-compartmental analysis software.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis prep This compound Formulation (e.g., Nanoemulsion) char Physicochemical Characterization (Size, PDI, Zeta) prep->char admin Oral Administration to Rodent Model char->admin pk Pharmacokinetic Study (Blood Sampling) admin->pk pd Pharmacodynamic Study (Efficacy Assessment) admin->pd bioanalysis Bioanalysis (LC-MS/MS) pk->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis stat_analysis Statistical Analysis pd->stat_analysis pk_analysis->stat_analysis

Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.

Signaling_Pathways cluster_stimuli Cellular Stress cluster_carotenoid Carotenoid Intervention cluster_pathways Signaling Pathways Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK This compound This compound This compound->Keap1 inhibition This compound->IKK inhibition Nrf2 Nrf2 ARE ARE Nrf2->ARE translocation Keap1->Nrf2 inhibition Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes activation NFkB NF-κB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes activation IkB IκBα IKK->IkB phosphorylation IkB->NFkB releases

Caption: Potential signaling pathways modulated by carotenoids like this compound.

References

Technical Support Center: Azafrin LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis of azafrin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of this compound quantification.[1][2]

Q2: What are the likely sources of matrix effects in this compound analysis?

A: The sources of matrix effects are highly dependent on the sample type. For this compound, which may be analyzed in various biological and botanical matrices, common sources include:

  • Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).[1]

  • Salts and Buffers: High concentrations of non-volatile salts from sample preparation or biological fluids can interfere with the ionization process.

  • Other Endogenous Molecules: In biological samples, other lipids, pigments, and small molecules can co-elute with this compound and cause interference. In plant extracts, other carotenoids, chlorophylls, and phenolic compounds can be sources of matrix effects.

Q3: How can I detect and quantify matrix effects in my this compound assay?

A: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the MS while a blank matrix extract is injected onto the LC system. Dips or peaks in the this compound signal baseline indicate the retention times where matrix components are causing ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. It involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample to the peak area of this compound in a neat solvent at the same concentration. The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guide

This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in the LC-MS/MS analysis of this compound.

Problem Identification: Signs of Matrix Effects
Symptom Potential Cause Related to Matrix Effects
Poor Peak Shape Co-eluting matrix components can interfere with the chromatography, leading to tailing or fronting of the this compound peak.
Inconsistent Signal Intensity Variable concentrations of interfering compounds across different samples can lead to inconsistent ionization of this compound, resulting in high variability in peak areas.
Low Signal-to-Noise Ratio Ion suppression can significantly reduce the signal intensity of this compound, making it difficult to distinguish from the baseline noise.
Poor Reproducibility Inconsistent matrix effects between injections can lead to poor precision and reproducibility of quantitative results.
Diagnosis and Assessment

If you observe any of the symptoms listed above, the next step is to confirm the presence and extent of matrix effects using the methods described in FAQ Q3 . The results of these assessments will guide your mitigation strategy.

Mitigation Strategies

Once matrix effects are confirmed, several strategies can be employed to minimize their impact.

A. Optimization of Sample Preparation

The primary goal of sample preparation is to remove interfering matrix components while maximizing the recovery of this compound.

Technique Description Suitability for this compound
Protein Precipitation (PPT) A simple and fast method for removing proteins from biological samples by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Suitable for initial cleanup of plasma or serum samples, but may not remove other interfering substances like phospholipids.
Liquid-Liquid Extraction (LLE) Separates analytes based on their differential solubility in two immiscible liquids.This compound, being a carotenoid-like molecule, is likely lipophilic and can be effectively extracted from aqueous matrices into an organic solvent, providing good cleanup from polar interferences.
Solid-Phase Extraction (SPE) A highly selective method that uses a solid sorbent to retain the analyte of interest or the interfering components.Offers the most thorough cleanup. A reverse-phase (e.g., C18) or a specific mixed-mode cation exchange sorbent could be effective for isolating this compound and removing both polar and non-polar interferences.

B. Chromatographic Optimization

Modifying the LC method can help separate this compound from co-eluting matrix components.

  • Gradient Elution: Employing a well-designed gradient elution program can improve the separation of this compound from interfering compounds.

  • Column Chemistry: Experiment with different stationary phases (e.g., C18, C30, Phenyl-Hexyl) to alter selectivity and improve resolution. For a carotenoid-like molecule such as this compound, a C30 column may provide better separation from structurally similar matrix components.

  • Divert Valve: Using a divert valve to direct the flow from the column to waste during the initial and final stages of the run can prevent highly polar and non-polar matrix components from entering the mass spectrometer.

C. Use of Internal Standards

An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for compensating for matrix effects. A SIL-IS for this compound would co-elute and experience the same ionization suppression or enhancement, allowing for accurate quantification based on the peak area ratio of the analyte to the IS.

  • Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization characteristics can be used.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare two sets of samples:

    • Set A (Matrix): Extract a blank matrix sample using your established sample preparation protocol. After the final evaporation step, reconstitute the extract with a solution of this compound at a known concentration (e.g., mid-level of your calibration curve).

    • Set B (Solvent): Prepare a solution of this compound in the reconstitution solvent at the same concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS in triplicate.

  • Calculate the Matrix Effect (%): Matrix Effect (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100%

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol and should be optimized for your specific application.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 4% phosphoric acid) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Visualizations

cluster_0 Troubleshooting Workflow cluster_1 Mitigation Strategies Problem_Identification Problem Identification (Poor Peak Shape, Inconsistent Signal) Diagnosis Diagnosis (Post-Column Infusion or Post-Extraction Spike) Problem_Identification->Diagnosis Mitigation Mitigation Strategies Diagnosis->Mitigation Sample_Prep Optimize Sample Preparation (LLE, SPE) Mitigation->Sample_Prep Chromatography Optimize Chromatography (Gradient, Column) Mitigation->Chromatography Internal_Standard Use Internal Standard (SIL-IS) Mitigation->Internal_Standard

Caption: A workflow for troubleshooting matrix effects in this compound analysis.

Start Plasma Sample Pre_treatment Pre-treatment (e.g., Dilution with Acid) Start->Pre_treatment Loading Sample Loading Pre_treatment->Loading SPE_Cartridge C18 SPE Cartridge Conditioning Conditioning (Methanol, Water) Conditioning->SPE_Cartridge Washing Washing (5% Methanol/Water) Loading->Washing Elution Elution (Methanol) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Azafrin, Astaxanthin, and Bixin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of the antioxidant capacities of three carotenoids: azafrin, astaxanthin (B1665798), and bixin (B190684). The information is supported by available experimental data to aid in research and development endeavors.

The quest for potent natural antioxidants is a significant focus in the development of novel therapeutics and nutraceuticals. Carotenoids, a diverse class of pigments found in nature, are renowned for their antioxidant properties. This guide delves into a comparative analysis of three such carotenoids: this compound, astaxanthin, and bixin, focusing on their antioxidant capacities as demonstrated in various in vitro assays. While direct comparative studies are limited, this document synthesizes available data to provide a valuable reference.

Quantitative Antioxidant Capacity

To facilitate a clear comparison, the following table summarizes the available quantitative data on the antioxidant capacity of this compound, astaxanthin, and bixin from commonly used in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. It is important to note that the antioxidant capacity of a compound can vary depending on the assay method, the specific radical source used, and the experimental conditions.

CompoundAssayIC50 / Activity ValueSource
This compound DPPHData not available
ABTSData not available
ORACData not available
FRAPHigher FRAP value than FeSO4[1][1]
Astaxanthin DPPH15.39 µg/mL (from H. pluvialis)[2][2]
17.5 ± 3.6 µg/mL (from shrimp waste)[3]
39.1 ± 1.14 ppm
ABTS7.7 ± 0.6 µg/mL (EC50, from shrimp waste)
20.32 µg/mL (IC50, from H. pluvialis)
Bixin DPPH818.51 - 989.96 µg/mL (IC50, from annatto (B74696) seed extract)
ABTS1.1 ± 0.1 µM α-TE/mol (TEAC, 9'Z-bixin)
1.10 ± 0.09 µM α-TE/mol (α-TEAC, 9'Z-bixin)

Note: IC50 (half maximal inhibitory concentration) represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and α-TEAC (α-tocopherol Equivalent Antioxidant Capacity) values express the antioxidant capacity relative to the standard antioxidants Trolox and α-tocopherol, respectively.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key antioxidant assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound (this compound, astaxanthin, or bixin). A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and TEAC Determination: The percentage of inhibition is calculated similar to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

Signaling Pathways in Antioxidant Action

Beyond direct radical scavenging, this compound, astaxanthin, and bixin exert their antioxidant effects by modulating cellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a master regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway Activation

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carotenoids Carotenoids Keap1 Keap1 Carotenoids->Keap1 inhibit ROS Reactive Oxygen Species Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ubiquitination leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes

Caption: Activation of the Nrf2 signaling pathway by carotenoids.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, astaxanthin, and bixin, Keap1 is modified, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

  • This compound: Studies have shown that this compound exhibits cardioprotective effects by activating the Nrf2-ARE pathway.

  • Astaxanthin: Astaxanthin has been demonstrated to induce the Nrf2/HO-1 antioxidant pathway.

  • Bixin: Bixin is also known to be an activator of the Nrf2 pathway, contributing to its antioxidant and anti-inflammatory properties.

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for assessing the in vitro antioxidant capacity of a compound involves several key steps, from sample preparation to data analysis.

Antioxidant_Assay_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Assay_Setup Assay Setup (e.g., DPPH, ABTS, ORAC) Sample_Prep->Assay_Setup Incubation Incubation (Time and temperature dependent) Assay_Setup->Incubation Measurement Spectrophotometric or Fluorometric Measurement Incubation->Measurement Data_Analysis Data Analysis (Calculation of % inhibition, IC50, or TEAC) Measurement->Data_Analysis

Caption: General workflow for in vitro antioxidant capacity assays.

Conclusion

Based on the available data, astaxanthin demonstrates potent antioxidant activity in both DPPH and ABTS assays, with IC50 values in the low µg/mL range. Bixin, as an extract, shows weaker DPPH radical scavenging activity, but pure 9'Z-bixin exhibits notable antioxidant capacity in the ABTS assay. Unfortunately, quantitative data for this compound in these standard assays is currently lacking, although its activation of the Nrf2 pathway suggests a significant antioxidant potential.

It is crucial to acknowledge that the presented data is compiled from different studies with varying experimental conditions. Therefore, a direct, definitive comparison of the antioxidant potencies of these three carotenoids is challenging. Future side-by-side studies employing standardized methodologies are necessary to establish a conclusive hierarchy of their antioxidant capacities. Nevertheless, this guide provides a valuable starting point for researchers and professionals in the field of drug development and natural product research, highlighting the antioxidant potential of this compound, astaxanthin, and bixin and their shared mechanism of action through the Nrf2 signaling pathway.

References

Comparative anticancer activity of azafrin and paclitaxel in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Comparative Analysis of the Anticancer Activities of Azafrin and Paclitaxel (B517696)

A comprehensive guide for researchers and drug development professionals on the in vitro anticancer properties of the natural carotenoid this compound and the established chemotherapeutic agent paclitaxel.

Introduction

The relentless pursuit of novel and effective anticancer agents has led researchers to explore both natural compounds and synthetic molecules. Paclitaxel, a complex diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of modern chemotherapy, widely used in the treatment of various solid tumors.[1][2] Its mechanism of action and cytotoxic effects have been extensively studied. In contrast, this compound, a natural apocarotenoid, has garnered interest for its potential therapeutic properties, including anticancer activity. This guide provides a comparative overview of the in vitro anticancer activity of this compound and paclitaxel, focusing on available quantitative data, experimental methodologies, and mechanisms of action. It is important to note that while paclitaxel has been the subject of numerous in vitro studies, publicly available quantitative data on the specific anticancer activity of this compound is limited, precluding a direct, comprehensive comparison across multiple cancer cell lines in this guide.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for paclitaxel against a variety of human cancer cell lines. Due to a lack of available data from direct comparative studies, a similar table for this compound cannot be provided at this time.

Table 1: In Vitro Cytotoxicity of Paclitaxel (IC50 Values)

Cancer Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
U251Human Glioma250 - 50024
SK-BR-3Breast Cancer (HER2+)Not specified, graphical data available72
MDA-MB-231Breast Cancer (Triple Negative)Not specified, graphical data available72
T-47DBreast Cancer (Luminal A)Not specified, graphical data available72
Various Human Tumor Cell LinesVarious2.5 - 7.524
Non-Small Cell Lung Cancer (NSCLC)Lung Cancer27 (median)120
Small Cell Lung Cancer (SCLC)Lung Cancer5,000 (median)120

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and specific assay used.[3]

Mechanism of Action

Paclitaxel: A Microtubule Stabilizing Agent

Paclitaxel's primary mechanism of anticancer activity involves its interaction with microtubules, which are essential components of the cell's cytoskeleton involved in cell division, shape, and intracellular transport.[1][2] Unlike other microtubule-targeting agents that cause microtubule disassembly, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis or programmed cell death in cancer cells.

This compound: Proposed Anticancer Mechanisms

While extensive studies on the precise molecular mechanisms of this compound's anticancer activity are not as abundant as for paclitaxel, preliminary research suggests that it may exert its effects through multiple pathways. Some studies indicate that this compound may induce apoptosis in cancer cells. The proposed mechanisms often involve the modulation of key signaling pathways related to cell survival and proliferation. Further research is necessary to fully elucidate the specific molecular targets and signaling cascades affected by this compound in cancer cells.

Experimental Protocols

A common method to determine the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagrams

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Disruption Disruption of Mitotic Spindle Stabilization->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of Paclitaxel.

Experimental_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow (MTT) A 1. Seed Cancer Cells in 96-well plate B 2. Treat cells with This compound or Paclitaxel A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize Formazan crystals (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability and determine IC50 G->H

Caption: Experimental workflow for an MTT cytotoxicity assay.

Conclusion

Paclitaxel is a well-characterized anticancer agent with a clear mechanism of action involving microtubule stabilization, leading to cell cycle arrest and apoptosis. Its in vitro cytotoxicity has been demonstrated across a wide range of cancer cell lines. This compound, a natural carotenoid, shows promise as a potential anticancer compound; however, there is a notable lack of comprehensive in vitro studies and quantitative data to firmly establish its efficacy and mechanism of action in comparison to established drugs like paclitaxel. Further rigorous investigation into the anticancer properties of this compound, including the determination of IC50 values in various cancer cell lines and detailed mechanistic studies, is warranted to assess its therapeutic potential and to enable direct comparisons with standard chemotherapeutic agents.

References

A Comparative Guide to the In Vivo Validation of Azafrin's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the in vivo anti-inflammatory effects of azafrin, a natural carotenoid. While direct comparative studies of this compound against standard anti-inflammatory agents in classical in vivo inflammation models are limited in publicly available literature, this document outlines the established experimental protocols and presents data on commonly used alternatives to provide a framework for evaluation.

Executive Summary

This compound has demonstrated cardioprotective effects through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.[1] This mechanism suggests a potential anti-inflammatory role for this compound. However, to fully validate its therapeutic potential, rigorous in vivo testing in established models of inflammation is necessary. This guide details the methodologies for such validation and provides comparative data for standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and corticosteroids like dexamethasone (B1670325).

Data Presentation: Comparative Efficacy of Standard Anti-inflammatory Agents

The following tables summarize the typical anti-inflammatory efficacy of indomethacin and dexamethasone in two standard in vivo models of acute inflammation. This data is provided as a benchmark for the potential evaluation of this compound.

Table 1: Effect of Indomethacin on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Time Post-Carrageenan (hours)Edema Inhibition (%)
Control-30
Indomethacin103~54
Indomethacin104~54
Indomethacin105~33

Data compiled from studies on carrageenan-induced paw edema. The percentage of inhibition can vary based on specific experimental conditions.

Table 2: Effect of Dexamethasone on Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Mice

Treatment GroupDose (mg/kg)Cytokine MeasuredReduction in Cytokine Levels (%) vs. LPS Control
LPS Control-TNF-α0
LPS Control-IL-60
Dexamethasone1TNF-αSignificant Reduction
Dexamethasone1IL-6Significant Reduction

Dexamethasone is a potent corticosteroid known to significantly inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-induced inflammation models.

Experimental Protocols

Detailed methodologies for key in vivo anti-inflammatory assays are provided below. These protocols are standard in the field and would be suitable for the evaluation of this compound.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • Animals are divided into groups: a control group, a positive control group (e.g., indomethacin, 10 mg/kg, p.o.), and test groups administered with varying doses of the investigational compound (e.g., this compound).

    • One hour after the administration of the test or standard drug, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the effect of compounds on the systemic inflammatory response, particularly the production of pro-inflammatory cytokines.

  • Animals: BALB/c or C57BL/6 mice are typically used.

  • Procedure:

    • Animals are divided into experimental groups: a vehicle control group, an LPS control group, a positive control group (e.g., dexamethasone, 1 mg/kg, i.p.), and test groups receiving the compound of interest.

    • The test compound or vehicle is administered, typically 1 hour before the LPS challenge.

    • LPS (from E. coli) is injected intraperitoneally (i.p.) to induce a systemic inflammatory response.

    • At a specified time point after LPS injection (e.g., 2, 4, or 6 hours), blood is collected via cardiac puncture, and serum is separated.

    • Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The levels of cytokines in the treated groups are compared to the LPS control group to determine the percentage of inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in inflammation and the workflows for the described experimental models.

G NF-κB Signaling Pathway in Inflammation cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TLR4->IKK Complex TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocation Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) G Workflow for Carrageenan-Induced Paw Edema Assay Animal Acclimatization Animal Acclimatization Grouping of Animals Grouping of Animals Animal Acclimatization->Grouping of Animals Baseline Paw Volume Measurement Baseline Paw Volume Measurement Grouping of Animals->Baseline Paw Volume Measurement Drug Administration (this compound / Control) Drug Administration (this compound / Control) Baseline Paw Volume Measurement->Drug Administration (this compound / Control) Carrageenan Injection Carrageenan Injection Drug Administration (this compound / Control)->Carrageenan Injection Paw Volume Measurement (1-5h) Paw Volume Measurement (1-5h) Carrageenan Injection->Paw Volume Measurement (1-5h) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (1-5h)->Data Analysis (% Inhibition) G Workflow for LPS-Induced Systemic Inflammation Assay Animal Acclimatization Animal Acclimatization Grouping of Animals Grouping of Animals Animal Acclimatization->Grouping of Animals Drug Administration (this compound / Control) Drug Administration (this compound / Control) Grouping of Animals->Drug Administration (this compound / Control) LPS Injection (i.p.) LPS Injection (i.p.) Drug Administration (this compound / Control)->LPS Injection (i.p.) Blood Collection Blood Collection LPS Injection (i.p.)->Blood Collection Serum Separation Serum Separation Blood Collection->Serum Separation Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Serum Separation->Cytokine Measurement (ELISA) Data Analysis Data Analysis Cytokine Measurement (ELISA)->Data Analysis

References

A Comparative Analysis of Azafrin and Established Nrf2 Activators in Cellular Antioxidant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azafrin's Efficacy in Activating the Nrf2 Signaling Pathway Against Known Inducers.

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making it a key target in the development of therapeutics for a range of diseases. This guide provides a comparative overview of the efficacy of this compound, a natural carotenoid, in activating the Nrf2 pathway, benchmarked against the well-established Nrf2 activators, sulforaphane (B1684495) and curcumin (B1669340). This analysis is supported by available experimental data and detailed methodologies to aid in research and development.

The Keap1-Nrf2 Signaling Pathway: A Protective Mechanism

Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play crucial roles in detoxifying reactive oxygen species (ROS) and electrophiles.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub Proteasome Proteasome Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1 Keap1 Ub->Proteasome This compound This compound This compound->Keap1_Nrf2 induces dissociation Known_Activators Sulforaphane, Curcumin Known_Activators->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces sMaf sMaf Nrf2_nuc->sMaf heterodimerizes Nrf2_Maf_ARE Nrf2-sMaf-ARE Complex Nrf2_nuc->Nrf2_Maf_ARE sMaf->Nrf2_Maf_ARE ARE ARE (Antioxidant Response Element) Target_Genes Target Gene Transcription (HO-1, NQO1) ARE->Target_Genes activates Nrf2_Maf_ARE->ARE binds to

The Keap1-Nrf2 Signaling Pathway.

Quantitative Comparison of Nrf2 Activation

The efficacy of Nrf2 activators can be evaluated by their ability to induce the transcriptional activity of Nrf2 and the expression of its downstream target genes. The following tables summarize the available quantitative data for this compound, sulforaphane, and curcumin. It is important to note that a direct comparison is challenging due to variations in experimental models and conditions across different studies.

Table 1: Nrf2 Transcriptional Activity

CompoundCell LineAssayConcentrationFold Increase in Nrf2 Activity (vs. Control)Reference
This compound HEK293Luciferase Reporter Assay10 µM~2.5[1]
Sulforaphane --CD value: 0.2 µM2.0[2]
Curcumin --CD value: 2.7 µM2.0[2]
*CD value (Concentration to Double activity) refers to the concentration required to double the basal activity of Nrf2.

Table 2: Induction of Nrf2 Target Genes (HO-1 and NQO1)

CompoundCell LineTarget GeneConcentrationFold Increase in mRNA Expression (vs. Control)Reference
This compound H9c2HO-110 µM~3.0[1]
NQO110 µM~2.5[1]
Sulforaphane HTMCsHO-120 µMSignificant Increase
NQO120 µMSignificant Increase
Curcumin SH-SY5YHO-15 µMSignificant Increase
NQO15 µMSignificant Increase

Note: The data for this compound is derived from a single study, and a comprehensive dose-response analysis to determine an EC50 value is not yet available in the public domain. The provided CD values for sulforaphane and curcumin offer a measure of potency, with sulforaphane demonstrating significantly higher potency than curcumin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Nrf2 activators.

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.

Workflow:

ARE_Luciferase_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 cells) Transfection 2. Transfection with ARE-luciferase reporter plasmid Cell_Culture->Transfection Treatment 3. Treatment with This compound or other activators Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Luciferase_Assay 5. Luciferase Assay (Measure Luminescence) Lysis->Luciferase_Assay Data_Analysis 6. Data Analysis (Fold change vs. control) Luciferase_Assay->Data_Analysis

ARE-Luciferase Reporter Assay Workflow.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a suitable density.

  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing ARE sequences and a Renilla luciferase plasmid (as a transfection control).

  • Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound) or known activators (e.g., sulforaphane) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as fold induction relative to the vehicle-treated control group.

Western Blot Analysis for Nrf2, HO-1, and NQO1

This technique is used to determine the protein expression levels of Nrf2 and its downstream targets.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the compounds of interest, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize them to the loading control.

Quantitative Real-Time PCR (qPCR) for HO-1 and NQO1 mRNA Expression

qPCR is employed to measure the relative changes in the mRNA levels of Nrf2 target genes.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with the compounds and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using gene-specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method.

Conclusion

The available evidence indicates that this compound is a promising natural compound that activates the Nrf2 signaling pathway, leading to the upregulation of key antioxidant and cytoprotective genes. While direct quantitative comparisons of potency with established activators like sulforaphane and curcumin are limited by the current lack of comprehensive dose-response data for this compound, preliminary findings suggest its potential as a modulator of this critical cellular defense mechanism. Sulforaphane, based on available data, appears to be a more potent Nrf2 activator than curcumin. Further research, including detailed dose-response studies and head-to-head comparative experiments under standardized conditions, is warranted to fully elucidate the therapeutic potential of this compound as an Nrf2 activator. The experimental protocols provided herein offer a framework for conducting such comparative efficacy studies.

References

A Comparative Analysis of the Cardioprotective Effects of Azafrin and Crocin

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutic agents for cardiovascular diseases, natural compounds have emerged as a promising frontier. Among these, azafrin and crocin (B39872), both carotenoids, have demonstrated significant cardioprotective potential. This guide provides a detailed comparison of their effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping mechanisms of action.

Quantitative Comparison of Cardioprotective Effects

The following tables summarize the key quantitative data from various experimental studies, offering a side-by-side comparison of the efficacy of this compound and crocin in mitigating cardiac injury.

Table 1: Effects on Cardiac Injury Markers and Oxidative Stress

ParameterThis compoundCrocinReference
Myocardial Infarct Size Ameliorated infarct size in rats.Data not available in the provided search results.[1]
Malondialdehyde (MDA) Levels Decreased levels in rats.Significantly decreased levels in rats subjected to ischemia-reperfusion.[2][3] Reduced levels in rats with chronic heart failure.[4][1]
Superoxide Dismutase (SOD) Activity Elevated SOD activity in vivo.Stabilized SOD levels during ischemia-reperfusion injury. Increased activity in rats with chronic heart failure.
Catalase (CAT) Activity Data not available in the provided search results.Remarkably increased activity in heart tissue of rats post-ischemia-reperfusion.
Glutathione (GSH) Levels Data not available in the provided search results.Prevented the decrease in heart tissue GSH level post-ischemia-reperfusion.
Cardiac Troponin I (cTnI) Decreased levels in rats.Data not available in the provided search results.
Creatine Kinase-MB (CK-MB) Data not available in the provided search results.Significantly attenuated serum levels.
Lactate Dehydrogenase (LDH) Data not available in the provided search results.Significantly attenuated serum levels.

Table 2: Effects on Hemodynamic and Electrophysiological Parameters

ParameterThis compoundCrocinReference
Ventricular Ectopic Beats (VEBs) Data not available in the provided search results.Significantly reduced the number of VEBs post-ischemia-reperfusion.
Ventricular Tachycardia (VT) Episodes Data not available in the provided search results.Significantly reduced the number of VT episodes post-ischemia-reperfusion.
Ventricular Fibrillation (VF) Incidence Data not available in the provided search results.Significantly decreased VF incidence post-ischemia-reperfusion.

Mechanisms of Action and Signaling Pathways

Both this compound and crocin exert their cardioprotective effects through the modulation of key signaling pathways involved in oxidative stress, inflammation, and cell survival.

This compound: Activation of the Nrf2-ARE Pathway

This compound's primary cardioprotective mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

  • Experimental Evidence: Studies have shown that this compound significantly elevates the transcriptional activity of Nrf2. This leads to the up-regulation of downstream target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), both in vitro and in vivo. The increased expression of these enzymes enhances the cellular antioxidant defense, thereby protecting cardiac cells from oxidative damage.

Azafrin_Nrf2_Pathway This compound This compound Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation ARE ARE Binding Nrf2_Activation->ARE Antioxidant_Genes Upregulation of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Cardioprotection Cardioprotection Antioxidant_Genes->Cardioprotection Crocin_Cardioprotection_Pathways cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_antiapoptotic Anti-apoptotic Effects cluster_angiogenesis Angiogenesis & Survival Crocin1 Crocin Antioxidant_Enzymes ↑ SOD, CAT ↑ GSH Crocin1->Antioxidant_Enzymes ROS ↓ ROS, MDA Antioxidant_Enzymes->ROS Cardioprotection Cardioprotection ROS->Cardioprotection Crocin2 Crocin TLR2_NFkB ↓ TLR-2/NF-κB Crocin2->TLR2_NFkB Cytokines ↓ TNF-α, IL-6 TLR2_NFkB->Cytokines Cytokines->Cardioprotection Crocin3 Crocin Bax_Bcl2 ↓ Bax / ↑ Bcl-2 Crocin3->Bax_Bcl2 Caspase3 ↓ Caspase-3 Bax_Bcl2->Caspase3 Caspase3->Cardioprotection Crocin4 Crocin miRNA ↑ miR-126, miR-210 Crocin4->miRNA Akt_ERK ↑ Akt, ERK1/2 miRNA->Akt_ERK VEGF ↑ VEGF Akt_ERK->VEGF VEGF->Cardioprotection Experimental_Workflow cluster_this compound This compound Study cluster_crocin Crocin Studies A_Model Rat MI/MIR Model A_Assessment Echocardiography, TTC Staining, Biochemical Analysis A_Model->A_Assessment A_Mechanism Luciferase Assay, q-PCR, Western Blot A_Model->A_Mechanism C_IR_Model Rat Ischemia-Reperfusion Model C_IR_Assessment ECG Analysis, Biochemical Analysis C_IR_Model->C_IR_Assessment C_CHF_Model Rat Chronic Heart Failure Model C_CHF_Assessment Echocardiography, Biochemical & Western Blot Analysis C_CHF_Model->C_CHF_Assessment C_Angio_Model Rat Exercise Model C_Angio_Assessment Molecular Analysis (PCR, Western Blot) C_Angio_Model->C_Angio_Assessment

References

Head-to-Head Study of Azafrin and Beta-Carotene in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the existing research on the anti-cancer properties of Azafrin and Beta-Carotene (B85742) reveals a significant disparity in the available data. While Beta-Carotene has been extensively studied in various cancer models, scientific literature on the direct anti-cancer effects of this compound is currently lacking. This guide, therefore, provides a detailed overview of the experimental data available for Beta-Carotene and highlights the existing knowledge gap for this compound.

Introduction to this compound and Beta-Carotene

This compound is an apocarotenoid pigment found in the roots of plants such as Escobedia grandiflora and is likely derived from the cleavage of β-carotene.[1][2] It has been traditionally used as a food colorant and in traditional medicine.[1] Beta-carotene, a well-known carotenoid and a precursor to vitamin A, is abundant in various fruits and vegetables. It has been the subject of numerous studies for its potential role in cancer prevention and therapy, exhibiting both antioxidant and pro-oxidant activities depending on the cellular context and dosage.

Comparative Analysis: this compound vs. Beta-Carotene

A direct head-to-head comparison of the anti-cancer efficacy of this compound and beta-carotene is not feasible at this time due to the absence of published studies on the effects of this compound in cancer models. Future research is warranted to investigate the potential cytotoxic, anti-proliferative, and mechanistic pathways of this compound in various cancer cell lines and in vivo models.

The following sections provide a comprehensive summary of the experimental data available for beta-carotene.

Beta-Carotene: In Vitro Efficacy in Cancer Cell Lines

Beta-carotene has demonstrated cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The tables below summarize the quantitative data from these studies.

Cell Line Cancer Type Concentration Treatment Duration Observed Effect Assay
MCF-7Breast Cancer1 µM-Inhibition of cell viability, Induction of apoptosisWST-1, DAPI staining, Caspase-3 assay
MCF-7Breast Cancer0.45 µg/mL (liposomal)-IC50Cytotoxicity Assay
MDA-MB-231Breast Cancer38.1 µg/mL-IC50Cytotoxicity Assay
SPC212Malignant Mesothelioma3.125 - 200 µM24, 48, 72, 96 hTime- and concentration-dependent decrease in cell viability, Induction of apoptosisMTT, Annexin-V/PI, Caspase 3/7 assay

Experimental Protocols: Beta-Carotene

Cell Viability and Cytotoxicity Assays

MTT Assay: Human mesothelioma SPC212 cells were treated with beta-carotene at concentrations ranging from 3.125 to 200 μM for 24, 48, 72, and 96 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay, which measures the metabolic activity of cells.[3]

WST-1 Assay: The anti-proliferative effect of beta-carotene on MCF-7 human breast cancer cells was evaluated using the WST-1 assay. Cells were treated with varying concentrations of purified beta-carotene, and cell viability was measured.[4]

Cytotoxicity Assay: The IC50 values for free and liposomal beta-carotene were determined in MCF-7 and MDA-MB-231 breast cancer cell lines using a standard cytotoxicity assay.

Apoptosis Assays

Annexin-V/Propidium (B1200493) Iodide (PI) Staining: To detect and quantify apoptosis, SPC212 cells treated with beta-carotene were stained with Annexin-V, which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane, and propidium iodide, which stains necrotic cells. The stained cells were then analyzed by flow cytometry.

Caspase 3/7 Assay: The activity of executioner caspases 3 and 7, key mediators of apoptosis, was measured in beta-carotene-treated SPC212 and MCF-7 cells using a colorimetric or fluorometric assay.

DAPI Staining: Nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, were visualized in MCF-7 cells treated with beta-carotene by staining with 4′,6-diamidino-2-phenylindole (DAPI).

Signaling Pathways Modulated by Beta-Carotene in Cancer

Beta-carotene's anti-cancer effects are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction Pathway

Beta-carotene can induce apoptosis through both intrinsic and extrinsic pathways. In some cancer cells, it has been shown to increase oxidative stress, leading to the activation of pro-apoptotic proteins and caspases.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Beta-Carotene Beta-Carotene ROS ROS Beta-Carotene->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis cell_survival_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Beta-Carotene Beta-Carotene Beta-Carotene->Akt experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cancer Cell Lines Cancer Cell Lines Beta-Carotene Treatment Beta-Carotene Treatment Cancer Cell Lines->Beta-Carotene Treatment Cell Viability Assays (MTT, WST-1) Cell Viability Assays (MTT, WST-1) Beta-Carotene Treatment->Cell Viability Assays (MTT, WST-1) Apoptosis Assays (Annexin-V, Caspase) Apoptosis Assays (Annexin-V, Caspase) Beta-Carotene Treatment->Apoptosis Assays (Annexin-V, Caspase) Signaling Pathway Analysis Signaling Pathway Analysis Beta-Carotene Treatment->Signaling Pathway Analysis Data Analysis & Comparison Data Analysis & Comparison Cell Viability Assays (MTT, WST-1)->Data Analysis & Comparison Apoptosis Assays (Annexin-V, Caspase)->Data Analysis & Comparison Signaling Pathway Analysis->Data Analysis & Comparison Animal Models (Mice, Hamsters) Animal Models (Mice, Hamsters) Beta-Carotene Administration Beta-Carotene Administration Animal Models (Mice, Hamsters)->Beta-Carotene Administration Tumor Growth Monitoring Tumor Growth Monitoring Beta-Carotene Administration->Tumor Growth Monitoring Histopathological Analysis Histopathological Analysis Tumor Growth Monitoring->Histopathological Analysis Histopathological Analysis->Data Analysis & Comparison

References

Safety Operating Guide

Proper Disposal of Azafrin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Azafrin (CAS 507-61-9) is readily available in public databases. The following disposal procedures are based on general principles of laboratory chemical waste management and the known chemical properties of this compound. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and comply with all local, state, and federal regulations.

This compound, a carotenoid-carboxylic acid, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides a procedural framework for the proper management of this compound waste.

Chemical and Physical Properties of this compound

A summary of this compound's key properties is presented below to inform safe handling and disposal decisions.[1][2][3]

PropertyValue
CAS Registry Number 507-61-9
Molecular Formula C27H38O4
Molecular Weight 426.59 g/mol
Appearance Orange-colored prisms
Melting Point 213°C
Solubility - Practically insoluble in water. - Soluble in dilute NaOH or Na2CO3 solutions, chloroform, alcohol, acetic acid, and benzene. - Sparingly soluble in ether.

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the recommended steps for the safe disposal of this compound and materials contaminated with it. This procedure is designed to minimize exposure and prevent environmental release.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Waste Segregation

Proper segregation is critical to ensure that chemical waste is managed correctly.

  • Solid this compound Waste: Collect pure this compound powder, contaminated weigh boats, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the primary hazard associated with the solvent used for dissolution if applicable.

  • Liquid this compound Waste: Since this compound is practically insoluble in water, aqueous solutions are not a primary concern.[1] However, solutions of this compound in organic solvents (e.g., chloroform, alcohol, benzene) should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.

  • Contaminated Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for hazardous chemical waste.

Container Management and Storage
  • Keep all hazardous waste containers securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials.

Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's certified waste management company.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. In most cases, organic chemical waste is treated via high-temperature incineration at a permitted facility.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal prep Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_gen This compound Waste Generated solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_gen->solid_waste Solid liquid_waste Liquid Waste (this compound in organic solvent) waste_gen->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) waste_gen->sharps_waste Sharps solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage disposal Dispose via Certified Waste Management Vendor (e.g., Incineration) storage->disposal

Caption: this compound Waste Disposal Workflow.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.